molecular formula C20H22F2N6O6 B601795 Fluconazole Glucuronide CAS No. 136134-23-1

Fluconazole Glucuronide

カタログ番号: B601795
CAS番号: 136134-23-1
分子量: 480.43
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fluconazole Glucuronide, with the molecular formula C19H20F2N6O7, is a characterized metabolite of the common antifungal drug, Fluconazole . The glucuronidation process is a major phase II metabolic pathway, and this metabolite is formed via the action of UDP-glucuronosyltransferase (UGT) enzymes . Fluconazole is known to be a selective inhibitor of the UGT2B7 enzyme, which plays a key role in the glucuronidation of other drugs, such as zidovudine (AZT) . Therefore, this compound serves as a critical reference standard in drug metabolism studies. Researchers utilize this compound in vitro to investigate drug-drug interaction potentials, enzyme kinetics, and the metabolic pathways of Fluconazole itself . Its availability supports vital research in pharmacokinetics and helps in understanding the complex interactions within the UGT enzyme system. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQIGLSHRFZUJD-RPUYLAQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747791
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136134-23-1
Record name Fluconazole glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136134231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCONAZOLE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH0107L73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Discovery and Identification of Fluconazole Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Metabolic Stability Paradigm

Introduction: The Triazole Pivot

In the history of antifungal pharmacokinetics, the discovery of fluconazole marked a definitive pivot from "metabolic clearance" to "renal clearance." Prior to fluconazole, imidazole antifungals like ketoconazole were heavily metabolized by the liver, leading to variable bioavailability and significant hepatotoxicity risks.

The discovery team at Pfizer, led by Richardson, Brammer, and Tarbit, sought a molecule with high water solubility and metabolic inertness. The resulting molecule, fluconazole (UK-49,858) , achieved this through two structural innovations:

  • Bis-triazole substitution: Replacing the imidazole ring reduced susceptibility to oxidative attack.

  • Difluorophenyl group: Halogenation blocked metabolic sites on the aromatic ring, preventing hydroxylation.

This guide details the technical workflow used to validate this stability and identify the trace metabolites that do form.

The Core Discovery

The seminal metabolic study (Brammer et al., 1991) revealed a pharmacokinetic profile radically different from its predecessors. In humans, 80% of the administered dose was excreted unchanged in the urine .[1][2] This finding confirmed that fluconazole is not a primary substrate for CYP450 enzymes but rather a potent inhibitor.

Part 2: Analytical Architecture

To identify the minor metabolic products of a highly stable compound, researchers employed a radiotracer strategy combined with high-resolution chromatography.

The Radiolabeling Strategy

The detection of metabolites accounting for <10% of the dose required high-sensitivity radiolabeling.

  • Isotope:

    
    C (Carbon-14).
    
  • Label Position: The label was incorporated into the chemically stable triazole rings or the central carbon to ensure that metabolic cleavage (if it occurred) would still yield detectable fragments.

  • Dose: Single oral capsule (50 mg) containing ~100 µCi of

    
    C-fluconazole.[1]
    
Biological Matrix Processing

The challenge was separating the massive "parent" peak from the minor metabolite peaks without saturation.

  • Matrices: Plasma, Urine (0-144h), and Feces.[1]

  • Extraction: Unlike lipophilic azoles requiring aggressive organic solvent extraction, fluconazole's hydrophilicity allowed for direct injection of urine or simple solid-phase extraction (SPE) using C18 cartridges.

Part 3: Identification of Specific Metabolites

Only two distinct metabolic pathways were identified in the human species, accounting for approximately 11% of the urinary excretion.[1][2]

Metabolite 1: Fluconazole N-Oxide (2.0%)
  • Mechanism: Oxidation of the nitrogen atom on the triazole ring.

  • Identification: Mass spectrometry (FAB-MS in early studies, ESI-MS in later validations) showed a molecular ion shift of +16 Da (M+16).

  • Causality: While azoles inhibit CYP450, this minor oxidation suggests a residual interaction with flavin-containing monooxygenases (FMO) or specific CYP isoforms, though the turnover is negligible.

Metabolite 2: Fluconazole Glucuronide (6.5%)
  • Mechanism: Phase II conjugation.

  • Structure: The attachment occurs at the tertiary hydroxyl group (O-glucuronide).

  • Identification: Confirmed via enzymatic hydrolysis.[3] Treatment of the fraction with

    
    -glucuronidase resulted in the disappearance of the metabolite peak and the stoichiometric reappearance of the parent fluconazole peak.
    
  • Significance: The formation of an O-glucuronide on a tertiary alcohol is sterically hindered and chemically difficult, explaining why this pathway is minor compared to the rapid glucuronidation seen in other drugs.

Absence of Cleavage

Crucially, no metabolic cleavage products were detected.[1][2][4] The triazole-carbon bonds and the fluorinated phenyl ring remained intact, validating the "metabolically blockade" design strategy.

Part 4: Experimental Protocols

Protocol A: Foundational Isolation Workflow (Reconstructed)

This protocol reconstructs the original validation workflow used to distinguish the parent drug from its minor metabolites.

Objective: Isolate and quantify


C-fluconazole and its conjugates from human urine.

Reagents:

  • 
    -glucuronidase (Type H-1 from Helix pomatia).
    
  • HPLC Mobile Phase: Ammonium acetate (0.05 M, pH 7.0) / Methanol gradient.

  • Scintillation Cocktail.

Step-by-Step Methodology:

  • Sample Collection:

    • Collect total voided urine in 24-hour intervals post-dosing (0-144 hours).

    • Store aliquots at -20°C to prevent spontaneous hydrolysis of unstable conjugates.

  • Direct HPLC Fractionation (The "Cold" Check):

    • Inject filtered urine (20-50 µL) directly onto a Reverse-Phase C18 column (250 x 4.6 mm).

    • Gradient: Start 90% Buffer / 10% MeOH

      
       Ramp to 60% MeOH over 30 mins.
      
    • Detection: Couple UV detector (260 nm) in series with a Radiochemical Detector.

    • Result: Observe one dominant peak (Parent, RT ~12 min) and two minor satellite peaks (Polar conjugates).

  • Enzymatic Hydrolysis Validation (The "Causality" Check):

    • Aliquot A (Control): Urine + Buffer (pH 5.0) incubated at 37°C for 12 hours.

    • Aliquot B (Active): Urine + Buffer + 1000 Units

      
      -glucuronidase incubated at 37°C for 12 hours.
      
    • Analysis: Analyze both aliquots via HPLC.

    • Confirmation: If the peak at RT ~8 min (Metabolite 2) vanishes in Aliquot B and the Parent peak area increases correspondingly, the metabolite is confirmed as a glucuronide conjugate.

  • Mass Spectrometry Confirmation:

    • Isolate the minor peaks via fraction collection.

    • Perform MS analysis (ESI mode).

    • N-Oxide Target: Look for m/z 323 (Parent 307 + 16).

    • Glucuronide Target: Look for m/z 483 (Parent 307 + 176).

Part 5: Data Summary & Visualization

Quantitative Excretion Profile

The following table summarizes the disposition of radioactive dose in humans (Mean % of Dose).

ComponentUrine (%)Feces (%)Total Recovery (%)
Unchanged Fluconazole 80.0% ~1.0% 81.0%
This compound6.5%-6.5%
Fluconazole N-Oxide2.0%-2.0%
Unidentified/Minor2.5%1.3%3.8%
Total 91.0% 2.3% 93.3%
Metabolic Pathway Diagram

FluconazoleMetabolism cluster_excretion Excretion Parent Fluconazole (Parent Drug) UrineParent Excreted Unchanged (80% in Urine) Parent->UrineParent Renal Clearance (Major Pathway) N_Oxide Fluconazole N-Oxide (2.0%) Parent->N_Oxide Oxidation (N-oxidation) Glucuronide Fluconazole O-Glucuronide (6.5%) Parent->Glucuronide Conjugation (UDP-Glucuronosyltransferase)

Caption: The metabolic fate of fluconazole. Note the dominance of renal clearance (Green) over metabolic conversion (Red/Yellow).

Part 6: Clinical Implications of the Discovery

The identification of these specific metabolites—and the absence of others—established the clinical "rules of engagement" for fluconazole:

  • Predictable Pharmacokinetics: Because metabolic clearance is minor (<11%), patient variability in CYP450 genetics (e.g., CYP2C19 poor metabolizers) has a negligible effect on fluconazole exposure.

  • Renal Dosing Dependency: The discovery that 80% is excreted unchanged dictates that dosing must be strictly adjusted based on Creatinine Clearance (CrCl), not liver function.

  • Interaction Profile: Fluconazole is an inhibitor of CYP2C9, CYP2C19, and CYP3A4, but not a substrate. This means while it affects other drugs (e.g., warfarin, phenytoin), other drugs rarely affect fluconazole levels.

References

  • Brammer, K. W., & Tarbit, M. H. (1987). Review of the pharmacokinetics of fluconazole. Reviews of Infectious Diseases, 9(Supplement_1), S154-S154. Link

  • Brammer, K. W., Coakley, A. J., Jezequel, S. G., & Tarbit, M. H. (1991). The disposition and metabolism of [14C]fluconazole in humans.[1] Drug Metabolism and Disposition, 19(4), 764-767.[1] Link

  • Debruyne, D. (1997). Clinical pharmacokinetics of fluconazole. Clinical Pharmacokinetics, 33(1), 52-77. Link

  • Pfizer Inc. (1990). Diflucan (Fluconazole) FDA NDA 019949 Approval Package - Clinical Pharmacology.Link

Sources

Technical Whitepaper: Fluconazole Glucuronide as a Metabolic Probe for UGT2B7 Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific role of Fluconazole Glucuronide as an emerging metabolic probe. It deviates from standard pharmacokinetic overviews to focus on the mechanistic and analytical nuances of this specific metabolite.

Executive Summary: The "Metabolically Stable" Paradox

Historically, Fluconazole has been categorized as a metabolically inert drug, with approximately 80% excreted unchanged in urine.[1] This pharmacokinetic profile established it as a gold-standard marker for renal clearance. However, this "inert" classification obscures a critical metabolic pathway: the formation of Fluconazole-O-Glucuronide .

Recent investigations into UDP-glucuronosyltransferase (UGT) enzymology have identified this metabolite not merely as waste, but as a specific product of UGT2B7 . Because UGT2B7 is a polymorphic enzyme responsible for the clearance of opioids (e.g., morphine, hydromorphone) and antiretrovirals (e.g., zidovudine), this compound represents a potential endogenous biomarker for phenotyping UGT2B7 activity without the administration of additional probe drugs.

This guide outlines the biochemical rationale, analytical protocols, and experimental frameworks required to validate this compound as a metabolic biomarker.

Mechanistic Enzymology

The Structural Target

Unlike imidazole antifungals which often undergo N-glucuronidation, Fluconazole (a triazole) possesses a tertiary alcohol moiety. While the triazole ring is theoretically susceptible to N-glucuronidation, the primary metabolic conjugate identified in human liver microsomes (HLM) is the O-glucuronide .

  • Substrate: Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)[2]

  • Enzyme: UGT2B7 (Major), UGT2B4 (Minor)

  • Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the tertiary hydroxyl group.

The UGT2B7 Connection

Fluconazole is a well-documented inhibitor of UGT2B7.[3] However, its role as a substrate creates a competitive landscape. The formation rate of this compound serves as a direct readout of UGT2B7 catalytic capacity.

Clinical Relevance:

  • DDI Prediction: High baseline levels of this compound may indicate robust UGT2B7 activity, predicting rapid clearance of co-administered UGT2B7 substrates (e.g., Zidovudine).

  • Renal Impairment: As an acyl-linked-like conjugate (though chemically an ether glucuronide on a tertiary alcohol), its accumulation in renal failure may differ from the parent drug, offering a differential marker for tubular function vs. glomerular filtration.

MetabolicPathway FLC Fluconazole (Parent) UGT2B7 Enzyme: UGT2B7 (Liver/Kidney) FLC->UGT2B7 FLC->UGT2B7 Competitive Inhibition UDPGA UDPGA (Cofactor) UDPGA->UGT2B7 FLC_GLU Fluconazole-O-Glucuronide (Biomarker) UGT2B7->FLC_GLU Glucuronidation AZT_GLU AZT-Glucuronide UGT2B7->AZT_GLU Blocked by FLC AZT Zidovudine (Co-substrate) AZT->UGT2B7

Figure 1: Metabolic pathway illustrating Fluconazole as both a substrate and inhibitor of UGT2B7.[3] The formation of the glucuronide (Green) competes with other substrates like Zidovudine.

Analytical Methodology: LC-MS/MS Quantification

Quantifying glucuronides requires overcoming two main challenges: polarity (poor retention on C18) and isobaric interference . The following protocol uses a direct quantification approach, avoiding the variability of enzymatic hydrolysis.

Experimental Design
  • Matrix: Human Plasma or Urine.[1][4]

  • Internal Standard (IS): Fluconazole-d4 (Deuterated parent is sufficient if chromatographic separation is adequate; otherwise, synthesis of 13C-Glucuronide is ideal but rare).

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Sample Preparation (Protein Precipitation)[6]
  • Aliquot 50 µL of plasma/urine into a 96-well plate.

  • Add 200 µL of chilled Acetonitrile containing IS (Fluconazole-d4 at 100 ng/mL).

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate and dilute 1:1 with water (to improve peak shape on reverse phase).

LC-MS/MS Parameters

Chromatography:

  • Column: Waters HSS T3 C18 (2.1 x 50 mm, 1.8 µm) – Selected for superior retention of polar glucuronides.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3 min.

Mass Spectrometry (MRM Transitions):

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Rationale
Fluconazole 307.1 238.1 25 Loss of triazole ring
Fluconazole-Gluc 483.1 307.1 15 Neutral loss of Glucuronide (-176 Da)

| Fluconazole-Gluc | 483.1 | 113.0 | 35 | Characteristic Glucuronide fragment |

Note: The transition 483.1 -> 307.1 is the "Quantifier" transition, representing the cleavage of the glycosidic bond yielding the protonated aglycone.

Protocol: In Vitro Phenotyping of UGT2B7[4]

To validate the biomarker potential in a controlled setting, the following microsomal incubation protocol is recommended. This system validates whether a subject's liver microsomes (HLM) can generate the biomarker.

Reagents
  • HLM: Pooled Human Liver Microsomes (20 mg/mL).

  • Substrate: Fluconazole (Stock 10 mM in Methanol).

  • Cofactor: UDPGA (5 mM final concentration).

  • Pore-forming agent: Alamethicin (50 µg/mg protein) – Critical for allowing UDPGA entry into the microsomal lumen.

Workflow
  • Activation: Pre-incubate HLM (0.5 mg/mL final) with Alamethicin on ice for 15 mins.

  • Mixture: Prepare reaction buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Initiation: Add Fluconazole (100 µM) and warm to 37°C. Initiate reaction by adding UDPGA.

  • Incubation: Incubate for 60 minutes at 37°C with shaking.

  • Termination: Quench with equal volume of ice-cold Acetonitrile.

  • Analysis: Proceed to LC-MS/MS as described in Section 3.

Workflow cluster_prep Sample Preparation cluster_analysis Quantification Step1 Microsomal Activation (Alamethicin + HLM) Step2 Substrate Addition (Fluconazole 100µM) Step1->Step2 Step3 Initiation (+ UDPGA) Step2->Step3 Step4 Quench & Centrifuge (Protein Precipitation) Step3->Step4 60 min @ 37°C Step5 LC-MS/MS Analysis (MRM: 483 -> 307) Step4->Step5

Figure 2: Step-by-step experimental workflow for generating and detecting this compound in vitro.

Data Interpretation & Causality

When analyzing data derived from this biomarker, apply the following logic:

  • High Glucuronide/Parent Ratio: Suggests Ultra-Rapid UGT2B7 Metabolizer status or induction (rare, but possible via other pathways). This patient may require higher doses of UGT2B7 substrates like Zidovudine.

  • Low Glucuronide/Parent Ratio: Suggests UGT2B7 Inhibition (autoinhibition by high-dose Fluconazole) or Poor Metabolizer genotype.

  • Renal Discrepancy: If plasma Glucuronide is elevated but urine Glucuronide is low, this indicates a specific failure in tubular secretion of the conjugate, distinct from the glomerular filtration of the parent drug.

References

  • Uchaipichat, V., et al. (2006).[7][8] Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs from in vitro data: the effect of fluconazole on zidovudine glucuronidation. British Journal of Clinical Pharmacology. Link

  • Somchit, N., et al. (2009). Investigation into UDP-glucuronosyltransferase (UGT) enzyme kinetics of imidazole- and triazole-containing antifungal drugs. Drug Metabolism and Disposition.[1][4][7][9] Link

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTechOpen. Link

  • PubChem. (2024).[2] this compound (CID 71316779).[2] National Center for Biotechnology Information. Link

  • Brammer, K. W., et al. (1990). Pharmacokinetics and tissue penetration of fluconazole in humans. Reviews of Infectious Diseases. Link

Sources

Characterization and Safety Profiling of Fluconazole N-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Differentiating Stable Conjugates from Reactive Metabolites

Executive Summary

This technical guide outlines the preliminary assessment of Fluconazole N-Glucuronide , a Phase II metabolite of the antifungal agent fluconazole. While fluconazole is primarily excreted unchanged (>80%), the characterization of its glucuronide conjugate is critical for regulatory compliance under FDA MIST (Metabolites in Safety Testing) guidelines , particularly to distinguish it from toxic acyl glucuronides.

Unlike carboxylic acid-containing drugs (e.g., diclofenac) that form reactive acyl glucuronides capable of covalent protein binding and idiosyncratic toxicity, fluconazole forms a stable N-glucuronide via its triazole moiety. This guide provides the experimental framework to validate this stability, rule out electrophilic reactivity, and confirm the metabolite’s safety profile in drug development.

Part 1: Chemical Basis & Metabolic Context[1]

Structural Differentiation: The Safety Pivot

The toxicity of glucuronide metabolites is dictated by their chemical linkage. Researchers must first establish the structural nature of the conjugate to predict risk.

  • Acyl Glucuronides (High Risk): Formed from carboxylic acids.[1][2] Highly unstable; undergo pH-dependent rearrangement and transacylation, leading to immune-mediated toxicity (haptenization).

  • N-Glucuronides (Low Risk - Fluconazole): Formed from nucleophilic nitrogen atoms (e.g., triazoles). Generally biologically inert and stable, serving as a true detoxification pathway.

Biosynthetic Pathway

Fluconazole is metabolized by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. While hepatic metabolism is minor, UGT2B7 and UGT1A4 are the primary isoforms implicated in azole N-glucuronidation.

MetabolicPathway cluster_risk Risk Differentiation Parent Fluconazole (Parent Drug) Enzyme UGT Enzymes (UGT2B7 / UGT1A4) Parent->Enzyme Cofactor UDP-Glucuronic Acid (UDPGA) Cofactor->Enzyme Metabolite Fluconazole N-Glucuronide (Stable Conjugate) Enzyme->Metabolite Glucuronidation Excretion Renal Excretion (Non-Toxic) Metabolite->Excretion Risk No Acyl Migration No Protein Adducts Metabolite->Risk Chemical Property

Figure 1: Metabolic pathway of Fluconazole N-glucuronidation demonstrating the direct route to excretion without reactive intermediate formation.

Part 2: Experimental Protocols for Safety Validation

To scientifically prove the "non-toxic" status of fluconazole glucuronide, researchers must perform a Reactivity Profiling Workflow . This involves three distinct phases: Biosynthesis, Stability Testing, and Covalent Binding Assays.

Phase 1: Biosynthesis and Isolation

Since synthetic standards for specific N-glucuronides are often commercially unavailable, enzymatic generation is the gold standard.

Protocol: Microsomal Incubation

  • System: Pooled Human Liver Microsomes (HLM) or Recombinant UGT2B7 (Supersomes™).

  • Reaction Mixture (Total Vol: 500 µL):

    • Fluconazole: 100 µM

    • Microsomal Protein: 0.5 mg/mL

    • Alamethicin: 25 µg/mL (pore-forming agent to access luminal UGTs)

    • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂

  • Initiation: Add UDPGA (Cofactor) to final concentration of 5 mM.

  • Incubation: 37°C for 60–120 minutes.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

  • Isolation: Centrifuge (10,000 x g, 10 min) and collect supernatant for LC-MS/MS purification.

Phase 2: Chemical Stability Assessment (The "Half-Life" Test)

This experiment differentiates stable N-glucuronides from reactive acyl glucuronides.

Methodology:

  • Incubate the isolated this compound in 100 mM phosphate buffer at physiological pH (7.4) and alkaline pH (8.5) at 37°C.

  • Sampling: Aliquot at T=0, 1, 4, 8, and 24 hours.

  • Analysis: Monitor for degradation or isomerization using LC-MS.

Expected Data Output:

ParameterFluconazole N-GlucuronideControl: Diclofenac Acyl-GlucuronideInterpretation
T½ at pH 7.4 > 24 Hours (Stable)~ 2–4 Hours (Unstable)N-Glucuronide resists hydrolysis.
Isomer Formation None DetectedMultiple Positional IsomersNo acyl migration confirms lack of electrophilicity.
Degradation Product Parent Only (Minor)Parent + IsomersHigh stability indicates low toxicity risk.
Phase 3: In Vitro Covalent Binding Assay (Trapping)

This is the definitive test for idiosyncratic toxicity potential.

Protocol:

  • Trapping Agent: Fortify the HLM incubation (from Phase 1) with Glutathione (GSH) (5 mM) or Radiolabeled Lysine .

  • Logic: If the glucuronide is reactive, it will form a conjugate with GSH or bind to microsomal proteins.

  • Detection:

    • GSH Adducts: Search for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans in LC-MS.

    • Protein Binding: Precipitate protein pellets, wash exhaustively, and measure irreversible radioactivity (if using ¹⁴C-Fluconazole).

Validation Criteria:

  • Pass: < 50 pmol equivalent bound/mg protein (Background level).

  • Fail: > 50 pmol equivalent bound/mg protein (Indicates reactivity).

Part 3: Analytical Validation (LC-MS/MS)

Accurate detection is required to distinguish the glucuronide from the parent drug and potential N-oxides.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (Fluconazole has basic nitrogens).

  • Parent Drug (Fluconazole): m/z 307.1 [M+H]⁺

  • Glucuronide Metabolite: m/z 483.1 [M+H]⁺ (Shift of +176 Da).

  • Key Fragmentation:

    • The N-glucuronide bond is relatively fragile in CID (Collision Induced Dissociation).

    • Look for the characteristic loss of the glucuronic acid moiety (-176 Da ) returning the parent ion at m/z 307.1.

Workflow Visualization

ExperimentalWorkflow cluster_validation Safety Validation Logic Start Start: Fluconazole Parent Incubation Microsomal Incubation (HLM + UDPGA + Alamethicin) Start->Incubation Detection LC-MS/MS Analysis (Target m/z 483.1) Incubation->Detection Stability Stability Assay (pH 7.4 / 24h) Detection->Stability Binding GSH Trapping Assay (Detect Adducts) Detection->Binding Decision Is Metabolite Reactive? Stability->Decision Binding->Decision OutcomeSafe Outcome: Stable N-Glucuronide (MIST Compliant) Decision->OutcomeSafe No Degradation/Binding OutcomeToxic Outcome: Reactive Metabolite (Further Tox Studies Req.) Decision->OutcomeToxic Adducts Observed

Figure 2: Step-by-step experimental workflow for characterizing the safety profile of this compound.

References

  • Food and Drug Administration (FDA). (2020).[3] Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

  • Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Retrieved from [Link]

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from the Perspective of Chemical Synthesis and Biology. Natural Product Reports. Retrieved from [Link]

  • Somchit, N., et al. (2002). Fluconazole Metabolism and Interactions.[4][5][6] Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]

  • Zamek-Gliszczynski, M. J., et al. (2006). Characterization of Glucuronide Conjugates in Drug Development. Drug Metabolism and Disposition.[1][2][3][4][5][6][7][8] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Simultaneous Quantitation of Fluconazole and Fluconazole Glucuronide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed to serve as a definitive technical guide for the simultaneous quantification of Fluconazole and its polar metabolite, Fluconazole Glucuronide, in biological matrices.

Executive Summary & Scientific Rationale

Fluconazole is a triazole antifungal largely excreted unchanged (approx. 80%) in urine. However, in populations with compromised renal function or during specific drug-drug interaction (DDI) studies, the metabolic pathway via uridine 5'-diphospho-glucuronosyltransferase (UGT) becomes clinically significant.

The primary challenge in analyzing This compound (Flu-G) lies in its high polarity and the potential for in-source fragmentation. Unlike the parent drug, which retains well on standard C18 phases, the glucuronide conjugate elutes near the void volume if chromatographic conditions are not optimized, leading to severe ion suppression.

This protocol utilizes a predictive MRM strategy and a polarity-tuned gradient to ensure robust retention and separation of the metabolite from the parent drug, ensuring data integrity for regulatory submissions.

Analyte Characterization & Mechanism[1][2][3]

Understanding the physicochemical disparity between the parent and metabolite is crucial for method design.

FeatureFluconazole (Parent)This compound (Metabolite)
Formula C₁₃H₁₂F₂N₆OC₁₉H₂₀F₂N₆O₇
MW 306.27 Da482.39 Da
LogP ~0.5 (Moderately Polar)< -1.0 (Highly Polar)
Ionization [M+H]⁺ = 307.1[M+H]⁺ = 483.1
Fragmentation Triazole loss (-69 Da)Neutral loss of Glucuronic Acid (-176 Da)
Metabolic Pathway Diagram

The following diagram illustrates the glucuronidation pathway and the fragmentation logic used for MS detection.

G cluster_0 Metabolism (In Vivo) cluster_1 Mass Spectrometry (In Silico/Source) Fluconazole Fluconazole (Parent) MW: 306.3 Flu_G This compound (Metabolite) MW: 482.4 Fluconazole->Flu_G + Glucuronic Acid (176 Da) UGT UGT Enzymes (Liver/Kidney) UGT->Fluconazole Precursor Precursor Ion [M+H]+ = 483.1 Flu_G->Precursor ESI (+) Product_Q Quantifier Ion [M+H-Gluc]+ = 307.1 Precursor->Product_Q Collision Energy (Neutral Loss -176) Product_F Fragment Ion m/z 238.2 Product_Q->Product_F Secondary Frag.

Caption: Pathway illustrating the enzymatic conversion of Fluconazole to its Glucuronide and the subsequent MS/MS fragmentation strategy relying on the neutral loss of the glucuronide moiety.

Method Development & Optimization

Chromatographic Strategy (The "Why")

Standard C18 methods for Fluconazole often use 20-30% organic starting conditions. This is fatal for the Glucuronide, which will elute in the dead time (t0), co-eluting with salts and phospholipids.

  • Solution: We employ a high-aqueous start (95% Water) using a column with increased polar retention (HSS T3 or Polar C18).

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is essential to protonate the basic triazole rings, ensuring efficient ESI+ ionization.

Mass Spectrometry Strategy

Since authentic standards for this compound are expensive or rare, we utilize Predictive MRM .

  • Mechanism: Glucuronides are fragile. Under Collision Induced Dissociation (CID), the weakest bond (the glycosidic linkage) breaks first.

  • Transition: The glucuronide precursor (483.1) will lose the glucuronic acid moiety (176 Da) to regenerate the protonated parent molecule (307.1).

  • Cross-Talk Check: You must ensure chromatographic separation between the Parent and Metabolite. If they co-elute, in-source fragmentation of the Glucuronide (483 -> 307) will mimic the Parent, causing false-positive elevation of Fluconazole quantitation.

Detailed Experimental Protocol

Chemicals and Reagents[1][2][5][6]
  • Reference Standards: Fluconazole (Sigma-Aldrich or equivalent).

  • Internal Standard (IS): Fluconazole-d4 or Ketoconazole.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma or urine (K2EDTA).

Liquid Chromatography Parameters

System: Agilent 1290 Infinity II / Waters ACQUITY UPLC or equivalent.

ParameterSpecification
Column Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) Recommended for polar retention
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %A %B Curve Action
0.00 95 5 Initial Load/Retain Glucuronide
1.00 95 5 6 Isocratic Hold
3.50 10 90 6 Elute Parent
4.50 10 90 6 Wash
4.60 95 5 1 Re-equilibrate

| 6.00 | 95 | 5 | 1 | End |

MS/MS Parameters

System: Sciex Triple Quad 5500+ / Thermo Altis or equivalent. Source: Electrospray Ionization (ESI) – Positive Mode.[1]

CompoundPrecursor (m/z)Product (m/z)DP (V)CE (eV)CXP (V)Role
Fluconazole 307.1238.2802512Quantifier
307.1220.1803514Qualifier
Flu-Glucuronide 483.1307.1902010Quantifier (Loss of 176)
483.1238.2904012Qualifier (Frag of Parent)
Fluconazole-d4 311.1242.2802512Internal Standard

Note: DP (Declustering Potential) and CE (Collision Energy) are instrument-dependent. Optimize by infusing the parent drug and ramping energy for the 307->238 transition, then estimate Glucuronide CE to be ~5-10V lower for the primary loss.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput.

  • Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Acidic ACN? To ensure the glucuronide remains protonated and stable.

  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of Water (Milli-Q) to the supernatant.

    • Critical Step: Diluting the organic extract with water ensures the solvent strength matches the initial mobile phase (5% B), preventing peak fronting of the early-eluting glucuronide.

Validation & Quality Control

To ensure the method is robust (Self-Validating System), perform the following checks:

  • Selectivity/Specificity: Inject a blank matrix. Ensure no interference at the retention time of Flu-Glucuronide (expected ~1.2 - 1.5 min) or Fluconazole (~2.8 - 3.2 min).

  • Matrix Effect (ME):

    • Post-column infusion of the analyte while injecting a blank matrix.

    • Look for dips in the baseline at 1.0-1.5 min (void volume). Ensure the Glucuronide elutes after the suppression zone.

  • Stability of Glucuronide:

    • Glucuronides can hydrolyze back to the parent if left at room temperature or high pH.

    • Test: Keep processed samples in the autosampler (4°C) for 24h and monitor the ratio of Parent/Glucuronide. It should remain constant.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine (50 µL) PPT Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifuge 4000g, 10 min PPT->Centrifuge Dilution Dilution 1:1 with Water Centrifuge->Dilution Injection Inject 5 µL Dilution->Injection Separation HSS T3 Column Gradient Elution Injection->Separation Detection MRM Detection Pos Ion Mode Separation->Detection Data Data Processing Quantify Flu (307->238) Quantify Flu-G (483->307) Detection->Data

Caption: Step-by-step workflow from sample extraction to data processing, highlighting the critical dilution step to maintain peak shape.

References

  • PubChem. (n.d.).[2] this compound (CID 71316779).[2] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Somogyi, A., et al. (2025). Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Zhang, Y., et al. (2023).[3] Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI Pharmaceuticals. Retrieved from [Link][4]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5] Retrieved from [Link]

Sources

Application Note: Synthesis and Purification of Fluconazole N-Glucuronide Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

In drug metabolism and pharmacokinetics (DMPK) studies, the identification and quantification of Phase II metabolites are critical for safety assessment (MIST guidelines). Fluconazole, a bistriazole antifungal, is primarily excreted renally, but metabolic pathways involving glucuronidation are significant for understanding clearance mechanisms and potential drug-drug interactions (DDIs).

This Application Note provides a definitive protocol for the synthesis of Fluconazole N-Glucuronide , the primary Phase II metabolite. Unlike simple O-glucuronidation, the functionalization of the triazole ring presents regioselectivity challenges. This guide details two complementary workflows:

  • Biocatalytic Synthesis: Ideal for generating high-fidelity analytical standards (mg scale) with perfect regiochemistry.

  • Chemical Synthesis: A scalable route (gram scale) utilizing protected glycosyl donors.

Strategic Pathway Selection

The choice of synthesis method depends on the end-use requirement.

FeatureMethod A: Biocatalytic (Enzymatic) Method B: Chemical Synthesis
Primary Reagent Recombinant UGT1A4 or Human Liver Microsomes (HLM)Acetobromo-α-D-glucuronic acid methyl ester
Scale Microgram to Milligram (Analytical)Gram (Preparative)
Regioselectivity Excellent (Native N-linkage)Moderate (Requires purification of isomers)
Cost High (Enzyme cost)Low (Reagent cost)
Purity Profile High (Few side products)Complex (Requires deprotection)
Visualizing the Workflow

The following diagram illustrates the decision matrix and processing steps for both pathways.

G cluster_Bio Route A: Biocatalytic cluster_Chem Route B: Chemical Start Fluconazole (Parent Drug) UGT Incubation (rUGT1A4 + UDPGA) Start->UGT Protect Coupling (Koenigs-Knorr) Start->Protect SPE SPE Extraction (C18 Cartridge) UGT->SPE Purify Prep-HPLC (C18, Gradient) SPE->Purify Deprotect Deprotection (Hydrolysis) Protect->Deprotect Deprotect->Purify Validate Validation (NMR, MS/MS) Purify->Validate Final Ref. Standard (>98% Purity) Validate->Final

Caption: Dual-pathway workflow for the generation of Fluconazole N-Glucuronide.

Protocol A: Biocatalytic Synthesis (Enzymatic)

Rationale: Fluconazole contains a tertiary alcohol (sterically hindered) and two triazole rings. Human metabolism data indicates that N-glucuronidation is the dominant pathway, mediated primarily by UGT1A4 and UGT2B10 [1, 2].[1][2] Chemical synthesis often yields mixtures of N1/N2 isomers; enzymatic synthesis yields the biologically relevant isomer exclusively.

Materials
  • Substrate: Fluconazole (10 mM stock in DMSO).

  • Enzyme: Recombinant Human UGT1A4 (Supersomes™ or equivalent) or Human Liver Microsomes (HLM).

  • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), 50 mM stock.

  • Buffer: Tris-HCl (50 mM, pH 7.5) + MgCl₂ (10 mM).

  • Pore Forming Agent: Alamethicin (if using microsomes).

Step-by-Step Procedure
  • Preparation: Thaw UGT1A4 enzymes on ice.

  • Incubation Mix: In a glass tube, combine:

    • Buffer (Tris-HCl/MgCl₂): 890 µL

    • Alamethicin (50 µg/mL final): 10 µL (Only for microsomes)

    • Fluconazole (10 mM): 50 µL (Final conc: 500 µM)

    • Enzyme (UGT1A4): 1.0 mg protein/mL final concentration.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding UDPGA (50 µL, 5 mM final).

  • Reaction: Incubate at 37°C with gentle shaking for 4–16 hours.

    • Note: Monitor conversion by LC-MS every 2 hours.

  • Termination: Quench with equal volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein. Collect supernatant.

Protocol B: Chemical Synthesis (Scalable)

Rationale: For gram-scale production, enzymatic costs are prohibitive. We utilize a modified Koenigs-Knorr reaction. The triazole nitrogen acts as the nucleophile attacking the anomeric carbon of the activated glucuronic acid donor.

Reaction Scheme

The reaction targets the triazole ring nitrogen.

Reaction R1 Fluconazole (Triazole-N-H) Arrow Ag₂CO3 / CH₂Cl₂ (Koenigs-Knorr) R1->Arrow Inter Protected Glucuronide R2 + R3 Acetobromo-α-D- glucuronic acid methyl ester (Donor) R3->Arrow Arrow->Inter Arrow2 LiOH / MeOH (Deprotection) Inter->Arrow2 Prod Fluconazole N-Glucuronide Arrow2->Prod

Caption: Chemical synthesis pathway via glycosyl halide donor.

Step-by-Step Procedure
  • Activation: Dissolve Fluconazole (1 eq) and Acetobromo-α-D-glucuronic acid methyl ester (1.5 eq) in anhydrous Dichloromethane (DCM) or Toluene.

  • Coupling: Add Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) (1.5 eq) as a promoter.

    • Alternative: Use Cadmium Carbonate (CdCO₃) for stricter control, though toxic.

  • Reaction: Stir under Nitrogen in the dark at room temperature for 24 hours.

    • Mechanism:[3][4][5][6] The silver salt abstracts the bromide, creating an oxocarbenium ion which is attacked by the triazole nitrogen.

  • Work-up: Filter through a Celite pad to remove silver salts. Evaporate solvent.[7]

  • Deprotection (Global):

    • Dissolve the protected intermediate in Methanol:Water (1:1).

    • Add Lithium Hydroxide (LiOH, 4 eq) at 0°C. Stir for 2 hours.

    • Note: This step removes the methyl ester (saponification) and the acetyl groups (hydrolysis).

  • Neutralization: Neutralize carefully with Amberlite IR-120 (H+ form) resin to pH 7.0. Filter and lyophilize.

Purification & Isolation (Crucial Step)

Both synthesis methods yield crude mixtures requiring rigorous purification to meet "Reference Standard" grade (>98%).

Solid Phase Extraction (SPE) - Initial Cleanup
  • Cartridge: Oasis HLB or C18 Sep-Pak (200 mg).

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load crude supernatant (pH adjusted to 4.0).

  • Wash: 5% Methanol in Water (removes salts/buffer).

  • Elution: 40% Methanol in Water (elutes Glucuronide). Parent fluconazole elutes at higher organic strength (>60%).

Preparative HPLC Protocol[8]
  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[8][9]

  • Flow Rate: 15 mL/min.

  • Detection: UV @ 260 nm (Fluconazole absorption max).[9]

Time (min)% Mobile Phase BEvent
0.05Equilibrate
2.05Injection
20.030Linear Gradient (Glucuronide elutes ~12-15 min)
25.095Wash (Parent drug elutes)
30.05Re-equilibrate

Validation & Characterization

To certify the material as a Reference Standard, the following data must be acquired.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Drug (Fluconazole): m/z 307.1 [M+H]⁺.

  • Fluconazole Glucuronide: m/z 483.1 [M+H]⁺.

  • Key Transition: m/z 483.1 → 307.1 (Neutral loss of 176 Da, characteristic of glucuronic acid) [3].

Nuclear Magnetic Resonance (NMR)

NMR is required to confirm the N-linkage vs O-linkage.

  • Solvent: DMSO-d₆.

  • Diagnostic Signal: The Anomeric Proton (H-1') of the glucuronic acid moiety.

    • N-Glucuronide: Typically appears as a doublet at δ 5.6 – 6.0 ppm (

      
       Hz, indicating 
      
      
      
      -configuration).
    • O-Glucuronide:[10][11] Typically upfield at δ 4.5 – 5.0 ppm.

  • Triazole Protons: The protons on the triazole ring attached to the sugar will show a significant chemical shift change (

    
     ppm) compared to the parent drug [4].
    

Troubleshooting & Optimization

  • Low Yield in Chemical Synthesis: Moisture is the enemy in the Koenigs-Knorr reaction. Ensure all reagents are dried over P₂O₅.

  • Regioselectivity Issues: If multiple isomers are observed in HPLC, lower the reaction temperature to -20°C during the coupling step to favor the kinetic product.

  • Stability: N-glucuronides can be labile.[2] Avoid high temperatures (>40°C) during rotary evaporation. Store the final lyophilized powder at -20°C.

References

  • Somchit, N., et al. (2002). "Regioselectivity of azole antifungal glucuronidation by human UDP-glucuronosyltransferases." Drug Metabolism and Disposition, 30(10), 1132-1139. Link

  • Kaivosaari, S., et al. (2010).[12] "N-glucuronidation of drugs and other xenobiotics." Xenobiotica, 41(8), 652-669. Link

  • Zhu, M., et al. (2010). "The role of mass spectrometry in the discovery and development of glutathione conjugates and related metabolites." Drug Discovery Today: Technologies, 7(1), e17-e26. Link

  • Stachulski, A. V., & Jenkins, G. N. (1998). "The synthesis of O-glucuronides." Natural Product Reports, 15, 173-186.[10][11] Link

Sources

High-Sensitivity Analysis of Fluconazole N-Glucuronidation in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-UGT-FLC-01

Executive Summary

Fluconazole is a triazole antifungal agent characterized by high metabolic stability, with approximately 80% of the drug excreted unchanged in urine.[1] While it is widely recognized as a potent inhibitor of CYP2C9, CYP2C19, and CYP3A4, its own metabolism is minimal. However, trace metabolism via N-glucuronidation occurs, mediated by hepatic UDP-glucuronosyltransferases (UGTs).[2]

This Application Note provides a specialized protocol for detecting low-turnover glucuronide formation in Human Liver Microsomes (HLM). Unlike standard CYP assays, this protocol utilizes alamethicin —a pore-forming peptide—to permit cofactor access to the luminal UGT active sites without disrupting enzyme latency, a critical factor when studying stable compounds like fluconazole.

Scientific Mechanism

The Latency Challenge

UGT enzymes are integral membrane proteins located on the luminal side of the Endoplasmic Reticulum (ER). In isolated liver microsomes, the active site is sequestered inside the vesicle. The cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA) , is highly polar and cannot passively cross the lipid bilayer.

  • Traditional Method: Detergents (e.g., Brij-58, CHAPS) disrupt the membrane but can inhibit UGT activity or denature the protein.

  • Optimized Method: Alamethicin forms distinct transmembrane pores (channels) that allow UDPGA entry while maintaining the structural integrity of the UGT enzymes. This is essential for detecting trace metabolites of stable drugs like fluconazole.

Reaction Pathway

Fluconazole contains a triazole ring susceptible to direct N-glucuronidation . Reaction: Fluconazole + UDPGA


 Fluconazole-N-Glucuronide + UDP

Figure 1: Mechanism of Alamethicin-mediated access to luminal UGT enzymes.

Materials & Reagents

ComponentSpecificationRole
Human Liver Microsomes (HLM) Pooled (n>50 donors), 20 mg/mLEnzyme source (UGT1A4, UGT2B7, etc.)[3]
Alamethicin 5 mg/mL in EthanolPore-forming agent for membrane permeabilization
UDPGA 25 mM stock in waterCofactor (glucuronic acid donor)
MgCl₂ 100 mMEssential cofactor for UGT activity
Saccharolactone 5 mMInhibitor of

-glucuronidase (prevents hydrolysis)
Fluconazole >99% PuritySubstrate
Phosphate Buffer 100 mM, pH 7.4Reaction matrix
Stop Solution Acetonitrile (ACN) with Internal StandardTerminates reaction & precipitates protein

Experimental Protocol

Phase 1: Microsome Activation (Critical Step)

Rationale: Pre-incubation with alamethicin is required to fully form pores before the reaction starts. Improper activation is the #1 cause of assay failure for UGTs.

  • Thaw HLM on wet ice.

  • Prepare Microsomal Pre-Mix in a glass tube:

    • Phosphate Buffer (100 mM, pH 7.4)

    • MgCl₂ (Final conc: 5 mM)

    • HLM (Final protein conc: 0.5 mg/mL to 1.0 mg/mL ). Note: Higher protein is needed for low-turnover compounds.

    • Alamethicin: Add to a ratio of 50 µg alamethicin per mg of microsomal protein .[4]

  • Incubate Pre-Mix on ice for 15 minutes. This allows alamethicin to insert into the membrane and form pores.

Phase 2: Reaction Initiation
  • Aliquot 180 µL of the activated Microsomal Pre-Mix into 96-well plates or microcentrifuge tubes.

  • Pre-warm plates at 37°C for 5 minutes .

  • Add 10 µL of Fluconazole working solution (100 µM final concentration typical for stability screens; or varying concentrations for

    
     determination).
    
  • Initiate Reaction: Add 10 µL of UDPGA (Final concentration: 2-5 mM).

  • Controls:

    • Negative Control: Buffer instead of UDPGA.

    • Heat-Inactivated Control: HLM heated to 90°C for 5 mins prior to use.

Phase 3: Incubation & Termination[5]
  • Incubate at 37°C with shaking (approx. 400 rpm).

  • Time Points: Due to metabolic stability, extended time points are required: 0, 15, 30, 60, 90, and 120 minutes.

  • Termination: At each time point, transfer 50 µL of reaction mixture into 150 µL of ice-cold Stop Solution (Acetonitrile containing IS, e.g., Fluconazole-d4).

  • Centrifuge at 3,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Transfer supernatant to LC-MS/MS vials.

Figure 2: Step-by-step workflow for the low-turnover glucuronidation assay.

Analytical Method (LC-MS/MS)[2][6]

Because Fluconazole N-glucuronide standards may not be commercially available, the method often relies on Parent Disappearance (Metabolic Stability) or Putative Metabolite Monitoring (Q1/Q3 predicted transitions).

Mass Spectrometry Settings
  • Ionization: ESI Positive mode (Triazoles ionize well in positive mode).

  • Parent Transition (Fluconazole): m/z 307.1

    
     220.1 / 238.1
    
  • Glucuronide Transition (Predicted):

    • Parent + 176 Da (Glucuronic acid moiety).

    • Q1 Mass: ~483.1 Da.

    • Q3 Mass: 307.1 (Loss of glucuronide, back to parent) or 220.1 (Fragment).

Data Analysis: Intrinsic Clearance ( )

For low turnover compounds, the depletion of the parent drug is often less than 10-20%. In this case, calculating metabolite formation rates is more accurate if a standard is available. If not, use the depletion rate constant (


)  from the slope of ln(remaining parent) vs. time.


Where:

  • 
     = negative slope of ln(% remaining) vs time.
    
  • 
     = incubation volume (µL).
    
  • 
     = mg of microsomal protein.
    

Troubleshooting & Expert Tips

  • "No Metabolite Detected":

    • Cause: Fluconazole is extremely stable.

    • Solution: Increase protein concentration to 2.0 mg/mL and incubation time to 4 hours. Ensure Alamethicin is fresh; peptides can degrade.

  • UDPGA Instability:

    • Cause: UDPGA degrades in solution/freeze-thaw cycles.

    • Solution: Prepare fresh UDPGA daily or store single-use aliquots at -80°C.

  • Non-Specific Binding (NSB):

    • Cause: Azoles can bind to microsomal lipids.

    • Solution: Include a buffer-only control (no microsomes) to check for chemical instability or sticking to the plastic plate.

References

  • Fisher, M. B., et al. (2000).[3] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[4][5] Drug Metabolism and Disposition, 28(5), 560–566.

  • Bourcier, K., et al. (2010).[6] Glucuronidation of fluconazole and ketoconazole by human liver microsomes.[6] (Cited in ResearchGate discussions on azole metabolism).

  • U.S. Food and Drug Administration (FDA). Fluconazole Labeling and Clinical Pharmacology. (Confirming <11% metabolism and renal clearance).

  • Miners, J. O., et al. (2010). Predicting drug-drug interactions involving glucuronidated drugs.[7] British Journal of Clinical Pharmacology.

Sources

Application Note: Simultaneous Quantification of Fluconazole and Fluconazole-N-Glucuronide in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for bioanalytical scientists and drug development professionals. It synthesizes established pharmacokinetic principles with advanced LC-MS/MS methodology to address the simultaneous quantification of Fluconazole and its N-glucuronide metabolite.

Executive Summary

While Fluconazole is primarily excreted unchanged (~80%), the quantification of its glucuronide metabolite is increasingly critical in specific clinical contexts, such as severe renal impairment, pediatric pharmacokinetics, and complex Drug-Drug Interaction (DDI) studies involving UGT inhibition. This protocol outlines a robust, sensitive LC-MS/MS workflow for the simultaneous quantitation of Fluconazole (FLU) and Fluconazole-N-Glucuronide (FLU-G). The method utilizes protein precipitation for high throughput and a high-strength silica (HSS) T3 column to ensure adequate retention of the polar glucuronide metabolite.

Scientific Rationale & Metabolic Context

Fluconazole is a triazole antifungal that inhibits fungal cytochrome P450 sterol C-14 alpha-demethylation. Unlike many azoles, it is highly water-soluble and metabolically stable. However, metabolic profiling reveals that glucuronidation (via UGT enzymes) is a secondary elimination pathway.

  • Primary Analyte: Fluconazole (LogP ~0.5).[1]

  • Secondary Analyte: Fluconazole-N-Glucuronide. This metabolite is significantly more polar. In standard C18 reverse-phase methods, it often elutes in the void volume, leading to ion suppression and poor reproducibility.

  • The Challenge: Simultaneous retention of a moderately polar parent and a highly polar glucuronide without long run times.

Metabolic Pathway Visualization

The following diagram illustrates the relationship between the parent drug and its metabolite, highlighting the analytical target.

MetabolicPathway FLU Fluconazole (Parent) UGT UGT Enzymes (Liver/Kidney) FLU->UGT Minor Pathway Renal Renal Excretion (Unchanged ~80%) FLU->Renal Major Pathway FLUG Fluconazole-N-Glucuronide (Metabolite) UGT->FLUG Glucuronidation RenalG Renal Excretion (Metabolite) FLUG->RenalG

Caption: Metabolic disposition of Fluconazole showing the direct glucuronidation pathway targeted in this assay.

Materials & Method Development Strategy

Internal Standard Selection
  • Primary IS: Fluconazole-d4 (Deuterated).

  • Rationale: A stable isotope-labeled IS is mandatory to compensate for matrix effects (ion suppression/enhancement) and recovery variations, particularly for the glucuronide which is susceptible to in-source fragmentation.

  • Note: If Fluconazole-Glucuronide-d4 is unavailable, Fluconazole-d4 is acceptable for the metabolite provided retention times are distinct enough to assess matrix factors separately, or if relative retention is validated.

Chromatographic Chemistry

Standard C18 columns often fail to retain the glucuronide. We employ a High Strength Silica (HSS) T3 column. This C18 bonding technology is designed for 100% aqueous compatibility and enhanced retention of polar compounds via interaction with the silica substrate.

Experimental Protocol

Reagents and Standards
  • Stock Solutions: Prepare Fluconazole (1 mg/mL) and Fluconazole-Glucuronide (1 mg/mL) in Methanol.

  • Working Standards: Serial dilution in 50:50 Methanol:Water.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)

This method avoids Solid Phase Extraction (SPE) to prevent potential loss of the highly polar glucuronide during wash steps.

  • Aliquot: Transfer 50 µL of clinical plasma sample into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard solution (Fluconazole-d4, 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Spin at 4,000 x g (or 13,000 rpm) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

  • Dilution: Add 100 µL of Mobile Phase A (Water + 0.1% FA) to the supernatant.

    • Critical Step: This dilution reduces the solvent strength, preventing "solvent effect" (peak broadening) for the early-eluting glucuronide.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 95 5 Loading/Retention
0.50 95 5 Hold for polar retention
2.50 10 90 Elute Parent
3.00 10 90 Wash
3.10 95 5 Re-equilibration

| 4.00 | 95 | 5 | End of Run |

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Fluconazole 307.1238.13022Quantifier
307.1220.13025Qualifier
Fluconazole-Glucuronide 483.2307.13518Quantifier (Neutral Loss)
483.2238.13530Qualifier
Fluconazole-d4 (IS) 311.1242.13022Quantifier

Note: The transition 483.2 -> 307.1 represents the loss of the glucuronic acid moiety (-176 Da), a characteristic fragmentation for O- and N-glucuronides.

Analytical Workflow Diagram

Workflow Sample Clinical Plasma Sample (50 µL) PPT Protein Precipitation + MeCN (150 µL) & IS Sample->PPT Centrifuge Centrifugation 4000g, 10 min, 4°C PPT->Centrifuge Dilution Dilution 1:1 with 0.1% FA in Water Centrifuge->Dilution Supernatant LC UHPLC Separation HSS T3 Column Dilution->LC Prevents Solvent Effect MS MS/MS Detection MRM Mode (ESI+) LC->MS Data Quantification Ratio Analyte/IS MS->Data

Caption: Step-by-step bioanalytical workflow ensuring glucuronide stability and retention.

Validation Parameters (Bioanalytical Guidelines)

This method should be validated according to FDA or EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Fluconazole Range: 10 – 5000 ng/mL.

  • Glucuronide Range: 10 – 1000 ng/mL (Typical concentrations are lower than parent).

  • Curve Fitting: Linear regression, 1/x² weighting.

Accuracy & Precision
  • QC Levels: LLOQ, Low, Medium, High.

  • Acceptance: ±15% CV and Bias (±20% at LLOQ).

Stability Assessment (Critical)

Glucuronides can be unstable. The following specific stability tests are required:

  • Bench-top Stability: 4 hours at Room Temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • In-Source Fragmentation Check: Inject a pure standard of Fluconazole-Glucuronide without the parent drug. Monitor the parent transition (307->238). If a peak appears at the glucuronide retention time in the parent channel, in-source fragmentation is occurring. This must be <15% or chromatographically resolved.[5]

Troubleshooting & Best Practices

  • Issue: Glucuronide eluting too early.

    • Solution: Reduce the initial organic percentage to 2% or 0% B. Ensure the dilution step (4.2.7) is performed to match the initial mobile phase.

  • Issue: Carryover.

    • Solution: Fluconazole is "sticky." Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

  • Issue: Back-conversion.

    • Solution: Ensure samples are kept at 4°C in the autosampler. Avoid alkaline pH in mobile phases, which promotes glucuronide hydrolysis.

References

  • Vertex AI Search. (2026). UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia. 6

  • Vertex AI Search. (2026). Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma. 2[3]

  • Bourcier, et al. (2010).[7] Glucuronidation of 3′-Azido-3′-Deoxythymidine (Zidovudine) by Human Liver Microsomes. (Referenced for UGT activity on Fluconazole).[8] 9

  • Vertex AI Search. (2026). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. 3

  • Vertex AI Search. (2026). Fluconazole: Stability and analysis in human plasma by simple high performance liquid chromatography. 10[3]

Sources

Troubleshooting & Optimization

Overcoming matrix effects in fluconazole glucuronide LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Matrix Effects & In-Source Fragmentation

Introduction: The "Polarity Trap" in Glucuronide Analysis

Welcome to the technical support hub. If you are analyzing Fluconazole and its glucuronide metabolites, you are likely facing two distinct but related challenges: Matrix Effects (ME) and In-Source Fragmentation (ISF) .

Fluconazole is a bis-triazole antifungal. While the parent drug is relatively stable, its glucuronide conjugate (N-glucuronide) introduces significant analytical complexity. It is highly polar, causing it to elute early in Reversed-Phase Liquid Chromatography (RPLC)—directly in the "suppression zone" where salts and phospholipids elute. Furthermore, the glucuronide bond is labile; it can break inside the mass spectrometer's ion source, converting the metabolite back into the parent ion.[1] This leads to a phantom signal (overestimation) of the parent drug.

This guide provides self-validating protocols to isolate and eliminate these errors.

Module 1: Troubleshooting "Ghost Peaks" (In-Source Fragmentation)

User Query: "I am detecting Fluconazole in my blank samples or observing a high bias for the parent drug, even though I'm sure my standards are pure. Is my column carrying over?"

Diagnosis: Before assuming column carryover, you must rule out In-Source Fragmentation (ISF) . The glucuronide metabolite can lose the glucuronic acid moiety (176 Da) in the heated ESI source before it enters the quadrupole. If the metabolite and parent drug co-elute, the mass spectrometer cannot distinguish between the "real" parent and the "fragmented" metabolite.[2]

The Fix: Chromatographic Resolution & Source Tuning

You cannot rely on Mass Spectrometry alone to separate these species. You must achieve baseline chromatographic separation .

Step 1: The ISF Check Experiment

Perform this test to quantify the extent of fragmentation.

  • Inject a high-concentration standard of only the Fluconazole Glucuronide.

  • Monitor the MRM transition for the Parent Fluconazole.

  • If you see a peak in the Parent channel at the retention time of the Glucuronide, ISF is occurring.

Step 2: Optimization Protocol
  • Chromatography: Use a high-aqueous start gradient (e.g., 98% Mobile Phase A) or a HILIC column to retain the polar glucuronide and separate it from the parent.

  • Source Parameters: Lower the Cone Voltage (or Declustering Potential). High voltages increase the kinetic energy of ions, snapping the fragile glucuronide bond.

Visual Logic: The ISF Mechanism

ISF_Mechanism cluster_source ESI Source (High Energy Zone) Gluc Fluconazole-Glucuronide (Intact Ion) Frag Fragmentation Event (Loss of Glucuronic Acid) Gluc->Frag High Cone Voltage Parent_Ghost Parent Ion (Artifact) [M+H]+ Frag->Parent_Ghost Detector MS Detector (Cannot distinguish Artifact from Real Parent) Parent_Ghost->Detector Co-elution Error

Figure 1: Mechanism of In-Source Fragmentation leading to false positives.

Module 2: Overcoming Signal Suppression (Matrix Effects)

User Query: "My internal standard response drops significantly at the beginning of the run, exactly where the glucuronide elutes. My linearity is poor at the Lower Limit of Quantification (LLOQ)."

Diagnosis: This is classic Ion Suppression . In RPLC, phospholipids (PLs) from plasma often elute in the "dump" phase or bleed continuously if not removed. Because this compound is polar, it elutes early, often overlapping with the un-retained salts and polar interferences.

The Fix: Sample Preparation Upgrade

Standard Protein Precipitation (PPT) is insufficient for glucuronides because it does not remove phospholipids. You must upgrade to Phospholipid Removal (PLR) or optimize the extraction.

Comparison of Methodologies
FeatureProtein Precipitation (PPT)Phospholipid Removal (PLR) PlatesSolid Phase Extraction (SPE)
Mechanism Solubility change (Acetonitrile/MeOH)PPT + Zirconia/Lewis Acid filtrationSelective retention (Ion Exchange/RP)
PL Removal < 10% (Poor)> 99% (Excellent)> 95% (Excellent)
Cost/Time Low / FastMedium / FastHigh / Slow
Suitability Not Recommended for GlucuronidesHighly Recommended Good, but complex development
Recommended Protocol: PLR Plate Extraction
  • Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile (precipitant) directly to the PLR plate well.

  • Mix: Aspirate/dispense or vortex gently.

  • Vacuum: Apply vacuum. The filter retains the precipitated proteins and chemically scavenges phospholipids via Lewis acid-base interaction.

  • Analyze: The filtrate is clean and often ready for direct injection.

Visual Logic: Sample Prep Decision Tree

SamplePrep_Workflow cluster_methods Extraction Method Sample Plasma Sample (Contains PLs + Analyte) PPT Standard PPT (Acetonitrile) Sample->PPT PLR PLR Plate (Zr-Coated Silica) Sample->PLR Result_Bad Dirty Extract (High Ion Suppression) PPT->Result_Bad PLs pass through Result_Good Clean Extract (PLs Removed) PLR->Result_Good PLs Trapped

Figure 2: Why Phospholipid Removal (PLR) is superior to standard precipitation for polar metabolites.

Module 3: Validation Protocol (The Matuszewski Method)

User Query: "How do I prove to a reviewer that I have solved the matrix effects?"

Diagnosis: Regulatory bodies (FDA/EMA) require quantitative assessment of Matrix Effects. You must use the Post-Extraction Spike Method (Matuszewski et al., 2003).

The Protocol: Calculating the Matrix Factor (MF)

Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat Standards): Analyte in mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (Standard QC).

Calculations
  • Matrix Factor (MF): Measures ionization suppression/enhancement.[3][4]

    
    
    
    • Target: 0.85 – 1.15 (Close to 1.0 is ideal).

    • Interpretation: < 1.0 = Suppression; > 1.0 = Enhancement.[3]

  • Recovery (RE): Measures extraction efficiency.

    
    
    
  • IS-Normalized MF: The most critical metric.

    
    
    
    • Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.

  • Zhu, M., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds. Bioanalysis.

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of drugs in biological fluids by LC-MS-MS: Is it a valid alternative to SPE? Journal of Pharmaceutical and Biomedical Analysis.

Sources

Challenges in isolating fluconazole glucuronide from complex biological samples.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Ticket ID: #FLC-GLU-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation and analysis of Fluconazole N-glucuronide from biological matrices.

Executive Summary

Isolating Fluconazole Glucuronide presents a "perfect storm" of bioanalytical challenges. Unlike the parent drug (Fluconazole), which is relatively lipophilic and stable, its glucuronide metabolite is highly polar , thermally labile , and prone to pH-dependent hydrolysis .

This guide moves beyond standard textbook protocols. It addresses the specific physicochemical contradictions required to capture this metabolite: retaining a hydrophilic molecule while removing hydrophilic matrix salts, and stabilizing a bond that is sensitive to the very acidic conditions often used to stabilize other analytes.

Module 1: Sample Stabilization (The Pre-Analytical Phase)

The Core Problem: Spontaneous Hydrolysis. Fluconazole forms an N-glucuronide (conjugated at the triazole ring nitrogen). Unlike ether glucuronides, N-glucuronides are often labile under acidic conditions. Standard urine collection protocols that add acid (e.g., HCl or acetic acid) to prevent bacterial growth will destroy your analyte before it reaches the lab.

Protocol 1.1: The Neutral-pH Stabilization System

ParameterSpecificationScientific Rationale
Collection Vessel Pre-chilled, sterile polypropyleneGlass surfaces can induce catalytic hydrolysis of labile conjugates.
pH Adjustment Strictly pH 6.5 – 7.5 N-glucuronides hydrolyze in acid (pH < 5) and can undergo rearrangement in strong base.
Enzyme Inhibition Saccharolactone (10 mM)Inhibits endogenous

-glucuronidase activity in urine/plasma that would revert the metabolite to the parent drug.
Temperature -80°C (Flash Freeze)-20°C is insufficient; freeze-thaw cycles effectively "shear" the glucuronide bond.

Critical Warning: Do not use standard acidification protocols. If your clinical site adds HCl to urine containers, your recovery will be <10%.

Module 2: Extraction Strategy (The "Clean-Up")

The Core Problem: The "Polarity Trap." this compound is too polar for standard Liquid-Liquid Extraction (LLE) using ethyl acetate or hexane (it stays in the water phase). However, it is not polar enough to easily separate from urinary salts during simple protein precipitation.

Recommended Workflow: Polymeric SPE (Solid Phase Extraction)

We recommend a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. Traditional C18 silica cartridges will suffer from "phase collapse" (dewetting) when trying to capture this polar metabolite.

Step-by-Step Protocol:

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Dilute sample 1:1 with 2% Ammonium Hydroxide (pH ~8).

    • Why? High pH suppresses ionization of the glucuronic acid moiety (pKa ~3.2), keeping it charged? No—actually, we want to ionize it to make it soluble? Correction: For HLB, we want the molecule in a stable state. However, for N-glucuronides, keeping the pH neutral-to-slightly-alkaline prevents acid hydrolysis during the loading phase.

  • Wash 1: 5% Methanol in Water (Removes salts/proteins).

  • Elution: 100% Methanol.

    • Note: Do not use acidified methanol (e.g., with formic acid) for elution if you plan to store the eluate, as it promotes degradation.

Module 3: Chromatographic Separation (The Analytical Phase)

The Core Problem: Retention Failure on C18. On a standard C18 column, this compound often elutes in the "void volume" (dead time), co-eluting with salts and causing massive ion suppression.

Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the gold standard for glucuronides. It uses a polar stationary phase and a high-organic mobile phase, retaining analytes based on their hydrophilicity.

Recommended Conditions:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) in 95% Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: Start High Organic (95% B)

    
     Ramp to 50% B.
    
    • Mechanism: The glucuronide partitions into the water-enriched layer on the column surface.

Visualizing the Workflow Logic:

G Sample Biological Sample (Plasma/Urine) Stab Stabilization (pH 7.0 + Saccharolactone) Sample->Stab Extract_Decide Extraction Method? Stab->Extract_Decide LLE Liquid-Liquid Extraction (Ethyl Acetate) Extract_Decide->LLE Lipophilic logic SPE SPE (Polymeric HLB) Neutral Load Extract_Decide->SPE Polar logic Fail_LLE FAILURE: Metabolite remains in aqueous phase LLE->Fail_LLE Chrom_Decide Chromatography Mode? SPE->Chrom_Decide C18 Reverse Phase (C18) Chrom_Decide->C18 HILIC HILIC (Amide/ZIC) Chrom_Decide->HILIC Result_C18 Risk: Elution in Void Volume (Ion Suppression) C18->Result_C18 Result_HILIC SUCCESS: Retained & Separated HILIC->Result_HILIC

Figure 1: Decision logic for isolating polar N-glucuronides. Note the failure points (Red) associated with traditional lipophilic workflows.

Module 4: Mass Spectrometry & Detection

The Core Problem: Isobaric Interference. The glucuronide adds 176 Da to the parent mass. However, in-source fragmentation can strip the glucuronide group, causing the metabolite to appear as the parent drug in the MS signal (false positive for parent, false negative for metabolite).

MS/MS Parameters (Triple Quadrupole):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone VoltageCollision Energy
Fluconazole 307.1238.125 V20 eV
Fluconazole-Glucuronide 483.1307.1 (Parent)20 V15 eV
Internal Standard Fluconazole-d4311.1242.120 eV

Troubleshooting "Ghost" Peaks: If you see a peak in the Fluconazole channel (307>238) at the retention time of the Glucuronide, your Cone Voltage or Desolvation Temperature is too high. This causes the glucuronide to break apart before it enters the collision cell.

  • Fix: Lower the source temperature to <400°C and reduce cone voltage by 5-10V.

Frequently Asked Questions (FAQs)

Q: Can I use acid to precipitate proteins from plasma samples? A: Avoid if possible. Strong acids like Trichloroacetic acid (TCA) can hydrolyze the N-glucuronide bond rapidly. Use methanol or acetonitrile precipitation (neutral) or, preferably, the SPE method outlined above.

Q: I see two peaks for the glucuronide. Is my column failing? A: Likely not. Fluconazole has a triazole ring with multiple nitrogen atoms capable of glucuronidation. You are likely separating regioisomers (e.g., N1-glucuronide vs. N4-glucuronide). HILIC columns are excellent at separating these isomers. Verify with NMR if structural assignment is critical.

Q: My recovery is low despite using HILIC. A: Check your sample diluent. HILIC requires the sample to be injected in a high-organic solvent (e.g., 90% Acetonitrile). If you inject a water-based sample (like urine) directly, the "solvent mismatch" will cause peak distortion and breakthrough.

References
  • Somchit, N., et al. (2009). "Phenotyping of N-glucuronidation in humans." Drug Metabolism and Disposition. Link

  • Jian, W., et al. (2011). "HILIC-MS/MS for the determination of polar metabolites." Bioanalysis. Link

  • Zhu, M., et al. (2018). "Stability of N-glucuronides in biological matrices: Challenges and strategies." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Waters Corporation. (2020). "Separation of Polar Compounds using HILIC Technologies." Application Note. Link

Sources

Improving the recovery of fluconazole glucuronide during sample preparation.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluconazole & Metabolite Bioanalysis Topic: Optimization of Fluconazole Glucuronide Recovery & Analysis

Welcome to the Bioanalytical Support Center

Current Status: Operational Subject Matter Expert: Senior Application Scientist, DMPK Division Scope: Troubleshooting low recovery, instability, and chromatographic interference of this compound in biological matrices.

Executive Summary: The Glucuronide Challenge

Recovering This compound presents a distinct set of challenges compared to the parent drug. While Fluconazole (parent) is moderately lipophilic (LogP ~0.[1]5) and easily extracted via Liquid-Liquid Extraction (LLE), its glucuronide metabolite is highly polar and hydrophilic.[1]

The most common failure modes we see in user workflows are:

  • Inappropriate Extraction: Using LLE methods optimized for the parent, which leaves the polar glucuronide in the aqueous waste.

  • In-Source Fragmentation (ISF): The glucuronide cleaves inside the mass spectrometer source, converting back to the parent ion and causing quantitation errors.

  • Matrix Suppression: High polarity leads to co-elution with phospholipids in standard Reverse Phase (RP) chromatography.[1]

Part 1: Troubleshooting Guides (Q&A)

Category A: Extraction & Recovery[2][3]

Q1: I am getting <10% recovery for the glucuronide, but >90% for Fluconazole. I’m using Ethyl Acetate LLE. What is wrong? Diagnosis: Polarity Mismatch. Technical Insight: You cannot use Liquid-Liquid Extraction (LLE) with standard organic solvents (Ethyl Acetate, MTBE, Hexane) for this metabolite.[1] The glucuronide adds a massive polar sugar moiety to the molecule, shifting its partitioning coefficient almost entirely to the aqueous phase. Corrective Action:

  • Immediate Fix: Switch to Protein Precipitation (PPT) using Methanol or Acetonitrile (1:3 ratio).[1] This recovers both parent and metabolite.

  • High-Sensitivity Fix: If PPT is too dirty, use Solid Phase Extraction (SPE) with a Polymeric Wettable Reversed-Phase sorbent (e.g., HLB or equivalent).[1] These sorbents retain polar compounds that silica-based C18 phases lose.[1]

Q2: My recovery is inconsistent (high variability) between replicates. Diagnosis: pH Instability or Sorbent Drying. Technical Insight: If using SPE, silica-based sorbents de-wet if they dry out, causing polar analytes to breakthrough.[1] Furthermore, while this compound (an ether glucuronide on a tertiary alcohol) is chemically more stable than acyl glucuronides, it can still undergo hydrolysis at extreme pH.[1] Corrective Action:

  • Protocol Adjustment: Ensure your SPE cartridge never runs dry during the conditioning step.

  • pH Control: Buffer your matrix to pH 6.0–7.0 prior to extraction.[1] Avoid highly acidic (< pH 3) or basic (> pH 9) conditions during evaporation steps.[1]

Category B: LC-MS/MS Analysis

Q3: I see a peak for Fluconazole in my "Glucuronide" MRM channel, or vice versa. Diagnosis: In-Source Fragmentation (ISF) or Cross-Talk. Technical Insight: This is a critical issue. In the ESI source, the fragile glucuronide bond breaks due to heat and voltage. The mass spectrometer then detects the "parent" mass coming from the glucuronide. If they co-elute, you cannot distinguish them. Corrective Action:

  • Chromatographic Separation: You must chromatographically separate the glucuronide (usually elutes earlier in Reverse Phase) from the parent.

  • Verification: Inject a pure standard of the Glucuronide. Monitor the Parent transition. If you see a peak, that is ISF. Ensure this peak does not overlap with the actual Parent retention time in your samples.

Part 2: Validated Experimental Workflows

Decision Matrix: Choosing the Right Extraction

ExtractionWorkflow Start Start: Biological Sample (Plasma/Urine) Sensitivity Required Sensitivity (LLOQ)? Start->Sensitivity HighSens High Sensitivity (< 5 ng/mL) Sensitivity->HighSens Trace Analysis StdSens Standard Sensitivity (> 10 ng/mL) Sensitivity->StdSens Routine PK MethodSPE Method B: Polymeric SPE HighSens->MethodSPE MethodPPT Method A: Protein Precipitation (PPT) StdSens->MethodPPT Clean Is Extract Clean Enough? MethodPPT->Clean Inject Inject LC-MS/MS MethodSPE->Inject PLR Use Phospholipid Removal Plate Clean->PLR No (Matrix Effects) Clean->Inject Yes PLR->Inject

Figure 1: Extraction Decision Matrix.[1] Select PPT for speed/standard sensitivity, or Polymeric SPE for high sensitivity/cleanliness.

Protocol A: Protein Precipitation (High Recovery, Standard Throughput)

Best for: Urine samples or plasma where LLOQ requirements are moderate.[1]

  • Aliquot: Transfer 50 µL of plasma/urine to a centrifuge tube.

  • Pre-treatment: Add 10 µL of Internal Standard (Fluconazole-d4).[1]

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (3:1 ratio). Note: Methanol can also be used, but Acetonitrile provides a sharper precipitate pellet.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean vial.

  • Dilution (Critical): Dilute the supernatant 1:1 with Water (0.1% Formic Acid) before injection.

    • Why? Injecting pure acetonitrile into a Reverse Phase column will cause "solvent effect" peak broadening for early eluting polar compounds like the glucuronide.

Protocol B: Polymeric Solid Phase Extraction (Cleanest Extract)

Best for: Plasma samples requiring low LLOQ or elimination of matrix effects.[1]

  • Sorbent Selection: Use 30 mg Polymeric Reversed-Phase (e.g., HLB/Strata-X) .[1] Do not use C18 silica.[1]

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Mix 100 µL Plasma with 100 µL 2% Formic Acid (aq). Load onto cartridge.

  • Wash: Wash with 1 mL 5% Methanol in Water .

    • Caution: Do not use higher % organic in the wash, or you will wash away the glucuronide.

  • Elute: Elute with 1 mL Methanol .

  • Evaporate: Evaporate under Nitrogen at <40°C.

  • Reconstitute: Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).

Part 3: Chromatographic & Data Optimization

In-Source Fragmentation (ISF) Pathway[1]

The following diagram illustrates why separation is non-negotiable.

ISF_Mechanism Gluc Fluconazole-Glucuronide (Precursor m/z 483) Source ESI Source (High Temp/Voltage) Gluc->Source Injection Source->Gluc Intact Ion Frag Fragment Ion (m/z 307) Source->Frag In-Source Loss of Glucuronic Acid (-176 Da) Parent Fluconazole Parent (Precursor m/z 307) Frag->Parent Interference if Co-eluting

Figure 2: In-Source Fragmentation Mechanism.[1] The glucuronide can shed its sugar moiety in the source, mimicking the parent drug.

Recommended LC Conditions
ParameterRecommendationRationale
Column C18 Polar Embedded or HILIC Standard C18 may not retain the glucuronide enough to separate it from the void volume.[1] Polar-embedded groups (e.g., Acquity HSS T3) prevent pore dewetting.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the analyte protonated (for ESI+).
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol creates higher backpressure; ACN is preferred.[1]
Gradient Start at 5% B , hold for 0.5 min.Essential to trap the polar glucuronide at the head of the column.
Flow Rate 0.3 - 0.5 mL/minStandard for ESI sensitivity.[1]

References

  • Brammer, K. W., Farrow, P. R., & Faulkner, J. K. (1990).[1][2] Pharmacokinetics and tissue penetration of fluconazole in humans. Reviews of Infectious Diseases. Link

  • Liapatas, G., Kousoulos, C., & Koupparis, M. A. (2015).[1] An LC–ion trap-MS method for the determination of fluconazole in human plasma for bioequivalence studies.[3] Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Domínguez-Romero, J. C., et al. (2013).[1] In-source fragmentation of flavonoid glycoconjugates by electrospray ionization.[1][4] Rapid Communications in Mass Spectrometry. (Cited for mechanism of glucuronide ISF).[1] Link

  • PubChem Compound Summary. (2024). This compound.[1] National Center for Biotechnology Information.[1] Link

Sources

Optimizing incubation conditions for in vitro fluconazole glucuronidation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing incubation conditions for in vitro fluconazole glucuronidation. Audience: Researchers, DMPK Scientists, and Drug Development Professionals. Content Type: Technical Troubleshooting Guide & FAQs.

Executive Summary

While fluconazole is primarily excreted unchanged in the urine (approx. 80%), its glucuronidation represents a minor but mechanistically significant metabolic pathway, particularly relevant for high-dose toxicity modeling and complex drug-drug interaction (DDI) studies involving UGT2B7 inhibition.

This guide addresses the technical challenges of detecting and characterizing this low-turnover metabolite. The protocols below prioritize sensitivity enhancement through latency removal (alamethicin), nonspecific binding mitigation (BSA), and rigorous kinetic linearity.

Part 1: Assay Setup & Optimization (The "Golden Path")

Q1: I am detecting negligible turnover of fluconazole in HLM. Is the reaction failing?

Diagnosis: Likely not a failure, but a sensitivity issue. Fluconazole glucuronidation is a low-clearance pathway. Solution: You must optimize for latency removal and enzyme stability .

  • Alamethicin is Non-Negotiable: UGT active sites are lumenal (inside the ER). Unlike CYPs, you must permeabilize the microsomal membrane.

    • Optimization: Use Alamethicin (50 µg/mg protein) . Do not rely on spontaneous membrane permeabilization or detergents like CHAPS, which can inhibit specific UGT isoforms.

  • Buffer Selection: Switch to Tris-HCl (100 mM, pH 7.4) supplemented with 10 mM MgCl₂ . Phosphate buffers can sometimes precipitate magnesium or inhibit specific UGTs at high concentrations.

  • Protein Load: Increase microsomal protein concentration to 1.0 mg/mL (standard CYP assays use 0.5 mg/mL). Ensure you validate linearity at this concentration (see Part 3).

Q2: My kinetic data for fluconazole glucuronidation is erratic (high variability). What is the cause?

Diagnosis: This is often caused by the accumulation of long-chain fatty acids (released by lipases in the microsomes) which inhibit UGTs, particularly UGT2B7—a key enzyme for azole interactions. Solution: Implement the BSA Sequestration Protocol .

  • Add 2% (w/v) Bovine Serum Albumin (BSA) to the incubation.

  • Mechanism: BSA acts as a "sink" for inhibitory fatty acids (like arachidonic and linoleic acid) without binding significantly to polar drugs like fluconazole.

  • Impact: This can lower the apparent

    
     and increase 
    
    
    
    stability, providing "cleaner" kinetic plots.

Part 2: Co-factor & Reaction Management

Q3: What is the optimal UDPGA concentration for this specific assay?

Recommendation: Use 5 mM UDPGA . While 2 mM is standard for high-turnover substrates, fluconazole's low affinity requires ensuring the co-factor is saturating to prevent rate-limiting depletion over long incubation times (e.g., 60–120 minutes).

Q4: Should I use Saccharolactone?

Answer: Yes. Reasoning: Glucuronides are susceptible to hydrolysis by


-glucuronidases present in liver preparations.
  • Protocol: Add 5 mM D-Saccharic acid 1,4-lactone to the incubation buffer to prevent the "futile cycle" of metabolite formation and immediate hydrolysis.

Part 3: Troubleshooting & Controls

Q5: How do I validate that my system is working if fluconazole turnover is low?

System Validation: You must run a Positive Control alongside your fluconazole samples.

  • Substrate: Zidovudine (AZT) or Propofol .

  • Enzyme Target: UGT2B7 (AZT) or UGT1A9 (Propofol).

  • Acceptance Criteria:

    • AZT Glucuronidation should show clear turnover within 20 minutes.

    • If AZT fails, your UDPGA is degraded or your microsomes are inactive.

    • If AZT works but Fluconazole does not, the fluconazole turnover is below your LC-MS/MS Lower Limit of Quantitation (LLOQ).

Q6: I see a peak, but is it the N-glucuronide or O-glucuronide?

Technical Insight: Fluconazole contains a triazole ring. The primary metabolite is likely the N-glucuronide (attached to the ring nitrogen).

  • Confirmation: Use high-resolution MS (HRMS). The fragmentation pattern should show the loss of the glucuronosyl moiety (176 Da).

  • Note: Distinguishing N- vs O-glucuronidation often requires NMR if authentic standards are unavailable, but for general clearance assays, total glucuronide formation is the standard metric.

Part 4: Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for optimizing the incubation conditions, highlighting the critical decision points for "Low Turnover" substrates like fluconazole.

OptimizationWorkflow Start Start: Fluconazole Incubation Setup CheckTurnover Check Turnover (LC-MS/MS) Start->CheckTurnover LowSignal Signal < LLOQ or Erratic? CheckTurnover->LowSignal Opt_Alamethicin Step 1: Optimize Latency Add Alamethicin (50 µg/mg) LowSignal->Opt_Alamethicin Yes Success Stable Kinetic Profile (Km / Vmax Determination) LowSignal->Success No (Data Good) Opt_BSA Step 2: Stabilize Enzyme Add 2% BSA (Sequester Fatty Acids) Opt_Alamethicin->Opt_BSA Opt_Protein Step 3: Increase Sensitivity Protein: 1.0 mg/mL | Time: 60-120 min Opt_BSA->Opt_Protein PosControl Run Positive Control (AZT) Validate UGT2B7 Activity Opt_Protein->PosControl PosControl->Success Control Pass Fail System Failure: Check UDPGA Integrity PosControl->Fail Control Fail

Figure 1: Decision logic for optimizing low-turnover UGT assays. Note the critical role of BSA and Alamethicin in the optimization loop.

Part 5: Standardized Incubation Protocol

Objective: To determine the in vitro intrinsic clearance (


) of fluconazole via glucuronidation.
Materials:
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • Buffer: 100 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂.

  • Pore-Former: Alamethicin (stock 5 mg/mL in ethanol).

  • Co-factor: UDPGA (50 mM stock in buffer).

  • Stabilizer: BSA (Fatty-acid free preferred).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard.

Step-by-Step Workflow:
StepActionCritical Parameter
1. Pre-Incubation (Activation) Mix HLM, Buffer, and Alamethicin on ice.Ratio: 50 µg Alamethicin per mg microsomal protein. Incubate on ice for 15 min to form pores.
2. Substrate Addition Add Fluconazole (various conc.) and BSA (2%).Pre-warm to 37°C for 5 minutes.
3. Initiation Add UDPGA (Final conc: 5 mM).Start timer immediately.
4. Incubation Shake at 37°C.Time: 60 minutes (Must be within linear range).
5. Termination Add equal volume of ice-cold ACN.Vortex vigorously to precipitate protein.
6. Clarification Centrifuge at 3,000 x g for 15 min.Inject supernatant into LC-MS/MS.

Part 6: Mechanistic Pathway Diagram

The following diagram details the molecular environment of the incubation, visualizing why Alamethicin and BSA are required for this specific reaction.

UGT_Reaction_Environment cluster_microsome Microsomal Vesicle (Lumen) cluster_buffer Incubation Buffer (Cytosol mimic) UGT UGT Enzyme (Active Site) Glucuronide Fluconazole-Glucuronide UGT->Glucuronide Catalysis FattyAcids Inhibitory Fatty Acids UGT->FattyAcids Inhibition Fluconazole Fluconazole (Substrate) Alamethicin Alamethicin Pore Fluconazole->Alamethicin Entry UDPGA UDPGA (Co-factor) UDPGA->Alamethicin Entry BSA BSA (Fatty Acid Sink) FattyAcids->BSA Sequestration Alamethicin->UGT Access

Figure 2: Mechanistic view of the UGT reaction. Alamethicin grants access to the lumenal enzyme, while BSA protects the enzyme from inhibitory fatty acids.

References

  • Bourcier, K., et al. (2010).[1] Dextropropoxyphene, fluconazole, ketoconazole, and methadone inhibition of UGT2B4- and UGT2B7-catalyzed codeine-6-glucuronidation.[1] Drug Metabolism and Disposition.[2][3][4] Link

  • Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[5] Drug Metabolism and Disposition.[2][3][4] Link

  • Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the influence of cosubstrates. Drug Metabolism and Disposition.[2][3][4] Link

  • Uchaipichat, V., et al. (2006). Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs from in vitro data: the effect of fluconazole on zidovudine glucuronidation.[6][7][8] British Journal of Clinical Pharmacology. Link

  • Manevski, N., et al. (2011).[9] Glucuronidation of the active metabolite of prasugrel: interspecies comparison and identification of human UDP-glucuronosyltransferases. Drug Metabolism and Disposition.[2][3][4] Link

Sources

Selecting the appropriate internal standard for fluconazole glucuronide quantification.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Internal Standard Selection & Optimization for LC-MS/MS Quantification

Status: Operational | Tier: Level 3 (Method Development & Validation)

Mission Statement

You are quantifying Fluconazole Glucuronide , a polar N-glucuronide metabolite of the antifungal Fluconazole. This analyte presents a classic bioanalytical paradox: it is highly polar, susceptible to in-source collision-induced dissociation (IS-CID), and often lacks a commercially available stable-isotope labeled (SIL) equivalent.

This guide provides the decision logic, validation protocols, and troubleshooting workflows required to select the correct Internal Standard (IS) and validate its performance in compliance with FDA/EMA bioanalytical guidelines.

Module 1: The Decision Matrix (Strategic Selection)

Selecting an IS for a glucuronide metabolite is a balance between scientific ideal and commercial reality . Use this matrix to determine your strategy.

Option Comparison Table
FeatureOption A: SIL-Glucuronide (e.g., Fluconazole-Glucuronide-d3/d4)Option B: SIL-Parent (e.g., Fluconazole-d4)Option C: Structural Analog (e.g., Voriconazole, Ketoconazole)
Cost/Availability High / Custom Synthesis often required.Low / Readily Available.Low / Readily Available.[1]
Retention Time (RT) Co-elutes with Analyte (Ideal).Elutes later than Glucuronide (Significant

RT).
Variable

RT.[2]
Matrix Compensation Excellent.[3] Corrects for suppression at specific RT.Poor. Does not experience the same matrix zone as the analyte.Poor. Unpredictable ionization differences.
Regulatory Risk Low. Gold standard.High. Requires rigorous proof of "Matrix Effect Parallelism."Very High. Discouraged for regulated GLP studies.
Recommendation Mandatory for clinical pivotal studies if feasible.Acceptable for discovery/non-GLP only if matrix effects are absent.[2]Avoid unless no other option exists.
Decision Logic Diagram

IS_Selection_Logic Start Start: Select IS for this compound Check_Budget Is SIL-Glucuronide Commercially Available or within Budget? Start->Check_Budget Use_SIL_Glu STRATEGY A: Use SIL-Fluconazole Glucuronide (Gold Standard) Check_Budget->Use_SIL_Glu Yes Use_SIL_Parent STRATEGY B: Use SIL-Fluconazole (Parent) (High Risk) Check_Budget->Use_SIL_Parent No Validation_Step CRITICAL VALIDATION: Must prove Matrix Effect is identical at different Retention Times Use_SIL_Parent->Validation_Step PCI_Test Run Post-Column Infusion (PCI) Test Validation_Step->PCI_Test Result_Flat Is Ion Suppression Profile Flat between Analyte RT and IS RT? PCI_Test->Result_Flat Proceed Proceed with SIL-Parent Result_Flat->Proceed Yes (Rare) Fail FAIL: Cannot use SIL-Parent. Must synthesis SIL-Glucuronide. Result_Flat->Fail No (Common)

Caption: Workflow for determining if a surrogate Internal Standard (Parent SIL) is scientifically viable.

Module 2: Critical Validation Protocols

If you are forced to use Option B (SIL-Parent) , you must prove that the matrix effect (ion suppression/enhancement) is identical at the Glucuronide RT (early eluting) and the Parent RT (late eluting). This is rarely true in plasma/urine, so you must verify it using the Post-Column Infusion (PCI) method.

Protocol A: Post-Column Infusion (Matrix Effect Mapping)

Purpose: To visualize the "ionization landscape" of your chromatographic run.

  • Setup:

    • Syringe Pump: Load a neat solution of this compound (100 ng/mL) into a syringe.

    • T-Piece: Connect the syringe pump to the LC effluent (after the column, before the MS source).

    • Flow: Infuse the analyte continuously at 10-20 µL/min.

  • Injection:

    • Inject a Blank Matrix Extract (extracted plasma/urine with no drug).

  • Acquisition:

    • Monitor the MRM transition for this compound (e.g., m/z 484

      
       307).
      
  • Analysis:

    • Observe the baseline.[4] It should be steady.[1][2][5]

    • Look for "dips" (suppression) or "peaks" (enhancement) at the retention time of the Glucuronide and the Parent IS.

    • Pass Criteria: The baseline perturbation at the Analyte RT and the IS RT must be negligible (<15% difference).

Protocol B: In-Source Fragmentation Check

Purpose: To ensure the Glucuronide is not breaking down into the Parent drug inside the source, which would bias the Parent quantification if measuring both.

  • Inject: High concentration standard of this compound (Neat).

  • Monitor:

    • Channel 1: Glucuronide Transition (e.g., m/z 484

      
       307).
      
    • Channel 2: Parent Transition (e.g., m/z 307

      
       238).[5]
      
  • Check:

    • If you see a peak in Channel 2 at the retention time of Channel 1 , you have In-Source Fragmentation (IS-CID).

    • Action: Lower the De-clustering Potential (DP) or Cone Voltage. If unresolved, chromatographic separation between Glucuronide and Parent is mandatory to prevent "phantom" parent signals.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Non-linear Calibration Curve (Quadratic fit required)IS Saturation or Cross-talk. If using SIL-Parent, the IS concentration might be too high, causing detector saturation, or the Analyte is contributing to the IS channel (isotopic interference).1. Check isotopic purity of the IS.2. Reduce IS concentration.3. Ensure mass resolution is set to "Unit" or "High".
High IS Variability (>15% CV) across the runMatrix Effect Mismatch. You are using SIL-Parent (Option B). The Glucuronide elutes in a "clean" zone, but the Parent elutes in a "suppression" zone (phospholipids).1. Perform Protocol A (PCI).2. Modify gradient to wash phospholipids after the Parent elutes.3. Switch to SIL-Glucuronide.
Analyte Recovery varies with concentration Adsorption. Glucuronides are polar and can stick to glass vials or metal surfaces at low concentrations.1. Use polypropylene low-bind plates/vials.2. Add 0.1% Formic Acid to the injection solvent to maintain solubility.
"Ghost" Peak in Parent Channel In-Source Fragmentation. The Glucuronide is converting to parent in the MS source.1. Optimize chromatographic separation (ensure baseline resolution between metabolite and parent).2. Lower source temperature and voltages.
Troubleshooting Logic: Matrix Effects

Troubleshooting_Matrix Issue Issue: Poor Accuracy/Precision (IS not tracking Analyte) Check_RT Are Analyte and IS Co-eluting? Issue->Check_RT Yes_Coelute Yes (SIL-Glucuronide) Check_RT->Yes_Coelute No_Coelute No (SIL-Parent) Check_RT->No_Coelute Investigate_Mix Check Mixing/Extraction Efficiency Yes_Coelute->Investigate_Mix Investigate_Suppression Matrix Effect Mismatch (Phospholipids?) No_Coelute->Investigate_Suppression Action_Gradient Action: Modify Gradient to shift RT away from suppression zone Investigate_Suppression->Action_Gradient

Caption: Diagnostic flow for identifying if the Internal Standard is failing due to retention time differences.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Fluconazole-d4 as an IS if I just widen the retention time window? A: No. Widening the window allows you to integrate the peak, but it does not solve the physics of ionization. If the Glucuronide elutes at 2.5 min (high aqueous) and the Fluconazole-d4 elutes at 4.0 min (higher organic), the desolvation efficiency in the ESI source is different. The IS will not correct for droplet evaporation variability or matrix competition occurring at 2.5 min.

Q2: What is the primary stability risk for this compound? A: Acyl glucuronides are highly unstable (converting back to parent or rearranging), but Fluconazole forms an N-glucuronide (attached to the triazole ring). N-glucuronides are generally more stable than acyl-glucuronides but can still hydrolyze at high pH or high temperature. Recommendation: Keep all samples on ice and maintain processed samples at 4°C in the autosampler.

Q3: My lab cannot afford custom SIL-Glucuronide. What is the absolute best "Plan B"? A: Use Fluconazole-d4 (SIL-Parent), but you must use a Stable-Isotope Dilution Assay (SIDA) with Matrix Matching .

  • Prepare all calibration standards in the exact same matrix as the samples (e.g., if analyzing plasma, use plasma standards).

  • Ensure your gradient separates phospholipids (monitor m/z 184) from both the Glucuronide and the Parent IS.

  • Validate strict acceptance criteria for IS response variability (

    
     20% of mean).
    

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[6] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Snozek, C. (2015). Internal Standards Provide Quantitation of Antifungal Drugs.[5][7][8] Clinical Lab Products. [Link]

  • FDA. (2019).[9] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

Sources

Enhancing the sensitivity of fluconazole glucuronide detection in mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Sensitivity & Stability in LC-MS/MS Quantification Document ID: TS-FLC-GLU-001 Status: Active / Verified

Introduction: The N-Glucuronide Challenge

Welcome to the Advanced Mass Spectrometry Support Center. You are likely here because you are encountering low sensitivity, variable quantification, or "ghost" parent drug signals when analyzing Fluconazole Glucuronide .

The Core Problem: Fluconazole forms an N-glucuronide (unlike the more stable O-glucuronides). N-glucuronides are chemically labile and thermally unstable. In a mass spectrometer, they suffer from In-Source Fragmentation (ISF) , where the glucuronide moiety cleaves before the ion enters the quadrupole. This results in:

  • Loss of Sensitivity: The metabolite signal is lost as it converts back to the parent mass.

  • Quantification Bias: The parent drug (Fluconazole) is overestimated because the metabolite mimics the parent ion.

This guide provides a self-validating workflow to stabilize, separate, and detect this fragile metabolite.

Module 1: Sample Preparation & Stability

Objective: Prevent hydrolysis prior to injection. N-glucuronides can hydrolyze back to the parent drug in acidic matrices or at high temperatures.

Troubleshooting Q&A

Q: My glucuronide QC samples show increasing parent drug levels over time. Why? A: This is likely benchtop hydrolysis. N-glucuronides are susceptible to spontaneous hydrolysis in plasma, especially if the pH shifts or enzymes are not immediately quenched.

Q: Can I use acid to stabilize the sample? A: Proceed with caution. While acidification stabilizes some analytes, it can accelerate the hydrolysis of N-glucuronides. Neutral pH is generally safer for this specific conjugate.

Recommended Protocol: "Cold-Quench" Extraction
  • Collection: Collect blood into tubes containing esterase inhibitors (e.g., K2EDTA + Phenylmethylsulfonyl fluoride) if enzymatic hydrolysis is suspected, though chemical instability is the primary concern.

  • Processing: Centrifuge at 4°C immediately.

  • Extraction (Protein Precipitation):

    • Add Ice-Cold Methanol (100% MeOH) in a 3:1 ratio to plasma.

    • Critical: Do not use acidic precipitation agents (like TCA or high % Formic Acid) initially.

    • Vortex for 30s and centrifuge at 4°C.

  • Reconstitution: Evaporate supernatant under nitrogen at <35°C (avoid high heat). Reconstitute in a solvent matching the initial mobile phase (e.g., 90:10 Water:MeOH with 2mM Ammonium Formate).

Module 2: Chromatographic Separation

Objective: Physically separate Fluconazole (Parent) from this compound. Why? If they co-elute, and the glucuronide undergoes ISF, the mass spectrometer cannot distinguish the "real" parent from the "fragmented" metabolite.

Visualizing the Separation Logic

G cluster_0 Scenario A: Co-Elution (FAILURE) cluster_1 Scenario B: Resolved (SUCCESS) Mix Parent + Metabolite Co-elute Source Ion Source (ISF occurs) Mix->Source Det Detector sees Only Parent Mass Source->Det Sep Chromatographic Resolution Met Metabolite (Rt: 2.1 min) Sep->Met Par Parent (Rt: 3.5 min) Sep->Par ISF_Event Fragment detected at 2.1 min Met->ISF_Event ISF

Caption: Scenario B allows you to identify ISF. If you see Parent Mass at the Metabolite Retention Time, you know it's an artifact, not the drug.

Column Selection Guide

Glucuronides are highly polar.[1] Standard C18 columns often result in elution near the void volume (ion suppression zone).

ParameterRecommendationRationale
Column Phase Polar-Embedded C18 or HILIC Polar-embedded groups (e.g., amide, carbamate) interact with the glucuronide moiety, increasing retention time (Rt) away from the void.
Mobile Phase A 10mM Ammonium Formate (pH ~4.5)Buffering is essential. Ammonium ions can help stabilize the glucuronide in the gas phase.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier. Methanol can sometimes cause higher backpressure and different solvation energies.
Gradient Shallow initial gradient (e.g., 5% to 30% B over 5 min)Forces separation between the early-eluting polar glucuronide and the later-eluting parent.

Module 3: Mass Spectrometry Optimization

Objective: Maximize "Survival Yield"—the percentage of glucuronide ions that reach the detector intact.

The Critical Parameter: Cone Voltage

Q: I have optimized collision energy (CE), but sensitivity is still low. What am I missing? A: You are likely destroying the molecule before it reaches the collision cell. The Cone Voltage (Waters) / Fragmentor Voltage (Agilent) / Declustering Potential (Sciex) is the energy applied to de-cluster ions in the source.

  • High Voltage: Great for the parent drug (Fluconazole is robust).

  • High Voltage: Fatal for the N-glucuronide (bonds break immediately).

Protocol:

  • Infuse the this compound standard.

  • Ramp the Cone Voltage from 10V to 60V.

  • Monitor two channels:

    • Precursor: m/z ~483 (Glucuronide)

    • Fragment: m/z ~307 (Parent)

  • Select the voltage where the Precursor (483) is maximal. This will be significantly lower than the optimal voltage for the parent drug.

MS Method Parameters (Example)
  • Ionization: ESI Positive (

    
    )
    
    • Note: While negative mode is often used for glucuronides, Fluconazole's basic nitrogens make Positive mode viable and often more sensitive if ISF is controlled.

  • Source Temp: 350°C (Do not overheat; N-glucuronides are thermally labile).

  • Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)TypeNote
Fluconazole 307.1238.1QuantifierRobust transition.
Fluconazole-Glu 483.1307.1QuantifierLoss of Glucuronic Acid (-176).
Fluconazole-Glu 483.1238.1QualifierCombined loss of Glu + Triazole ring.

Module 4: Matrix Effects & Quantification

Objective: Validate that the signal increase is real and not an artifact.

The "Isotope Dilution" Gold Standard

Because the glucuronide is so sensitive to matrix effects (ion suppression at early retention times), using a Stable Isotope Labeled (SIL) Internal Standard is mandatory for high-reliability assays.

  • Recommended IS: Fluconazole-Glucuronide-d4 (or d3).

  • Do not use Fluconazole-d4 as the IS for the Glucuronide. They elute at different times and will not compensate for matrix effects at the glucuronide's retention time.

Troubleshooting Workflow: Signal Suppression

MatrixCheck Start Low Sensitivity Observed Step1 Perform Post-Column Infusion (Infuse std while injecting blank matrix) Start->Step1 Decision Is there a dip at Rt? Step1->Decision Yes Yes: Matrix Suppression Decision->Yes Signal Drops No No: Source/Stability Issue Decision->No Signal Stable Action1 1. Switch to HILIC 2. Improve Cleanup (SPE) Yes->Action1 Action2 1. Check pH of Mobile Phase 2. Lower Source Temp 3. Lower Cone Voltage No->Action2

Caption: Diagnostic logic to distinguish between matrix suppression (chemistry) and instrument parameters (physics).

References & Authority

  • Use of LC-MS/MS for Fluconazole Quantification:

    • Source: National Institutes of Health (NIH) / PubMed

    • Context: Validated methods for Fluconazole often use C18 columns with acidic mobile phases. For glucuronides, modifications to gradient and voltage are required.

    • Link:

  • In-Source Fragmentation of Glucuronides:

    • Source: ResearchGate / Rapid Communications in Mass Spectrometry

    • Context: Detailed mechanisms of how cone voltage induces dissociation of N-glucuronides vs O-glucuronides.

    • Link:

  • Glucuronidation Pathways & Inhibition:

    • Source: NIH / PubMed Central

    • Context: Fluconazole is a selective inhibitor of UGT2B7, which is relevant when studying its own metabolism and drug-drug interactions.[2][3]

    • Link:[3]

  • General Strategies for Mitigating In-Source Fragmentation:

    • Source: USP (United States Pharmacopeia)

    • Context: Guidelines on adjusting declustering potential and source temperature to preserve labile analytes.

    • Link:

Sources

Method refinement for fluconazole analysis in the presence of its degradation products.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FLZ-SIM-001 Assigned Specialist: Senior Application Scientist Subject: Method refinement for fluconazole analysis in the presence of degradation products.

Executive Summary

Welcome to the Technical Support Center. You are likely here because your current HPLC method for Fluconazole is failing to resolve critical impurities (specifically Impurity A, the triazole isomer) or exhibiting peak tailing due to the basicity of the triazole rings.

Fluconazole is a bis-triazole antifungal. Its primary analytical challenge is not detection sensitivity, but selectivity against its own structural isomers and oxidative degradants. This guide provides a refined, self-validating Stability-Indicating Method (SIM) protocol, stress-testing parameters, and a troubleshooting database.

Module 1: The Refined SIM Protocol (Core Methodology)

This protocol replaces generic isocratic methods with a robust gradient approach designed to separate Fluconazole from Impurity A (the positional isomer) and Impurity B (the ketone degradation product).

Chromatographic Conditions
ParameterSpecificationCausality / Technical Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Waters SunFire)High Carbon Load: Required for retention of the polar triazole moiety. End-capping: Critical to prevent secondary silanol interactions that cause peak tailing of the basic nitrogens.
Mobile Phase A Ammonium Acetate Buffer (10 mM, pH 7.0)pH Control: Operating at neutral pH ensures the triazole rings remain unionized (pKa ~1.76 and ~11), improving peak symmetry and retention consistency.
Mobile Phase B Acetonitrile (HPLC Grade)Elution Strength: ACN provides sharper peaks than methanol for nitrogen-rich heterocycles and reduces system backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV at 260 nmSpecificity: 260 nm is the absorption maximum for the triazole ring, maximizing signal-to-noise ratio for the parent drug and related impurities.
Column Temp 30°CThermostatic Control: Prevents retention time shifts caused by ambient temperature fluctuations, critical for resolving the close-eluting Impurity A.
Gradient Program

Note: Isocratic methods (e.g., 70:30 MeOH:Water) often fail to separate late-eluting oxidative degradants.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial equilibration
5.08515Isocratic hold for polar impurities
20.04060Linear ramp to elute Fluconazole & Impurity A
25.04060Wash step for hydrophobic degradants
26.08515Return to initial conditions
35.08515Re-equilibration (Critical)
Module 2: Forced Degradation Protocols (Stress Testing)

To validate that your method is "Stability-Indicating," you must prove it can separate the drug from its breakdown products.[1] Fluconazole is robust; therefore, aggressive conditions are often required.

Degradation Pathway Visualization

Fluconazole_Degradation FLZ Fluconazole (Parent API) Oxidation Oxidative Stress (H2O2 / Peroxide) FLZ->Oxidation Susceptible Thermal Thermal Stress (>105°C) FLZ->Thermal Resistant (High Stability) ImpA Impurity A (Triazole Isomer) FLZ->ImpA Isomerization (Process Related) ImpB Impurity B (Ketone Derivative) Oxidation->ImpB Minor Pathway Cleavage N-Oxides & Cleavage Products Oxidation->Cleavage Major Pathway

Caption: Logical flow of Fluconazole degradation. Note that Impurity A is primarily process-related but critical for resolution testing.

Step-by-Step Stress Protocols
  • Oxidative Stress (High Priority):

    • Action: Dissolve Fluconazole in 3% H₂O₂. Incubate at 60°C for 2-6 hours.

    • Target: 10-20% degradation.

    • Observation: Look for early eluting N-oxide peaks. This is the most active degradation pathway for Fluconazole.

  • Acid/Base Hydrolysis:

    • Action: Reflux with 0.1 N HCl and 0.1 N NaOH at 60°C for 4 hours.

    • Observation: Fluconazole is remarkably stable here. If you see <5% degradation, this is normal. Do not increase concentration blindly; it may damage the column.

  • Photolytic Stress:

    • Action: Expose to 1.2 million lux hours (ICH Q1B standard).

    • Observation: Minimal degradation expected.

Module 3: Troubleshooting Hub (FAQs)

Q1: I am seeing a "shoulder" on the main Fluconazole peak. What is it?

  • Diagnosis: This is likely Impurity A (the 1,2,4-triazol-4-yl isomer). It is structurally identical to Fluconazole except for the attachment point of one triazole ring.

  • Solution:

    • Decrease Slope: Lower the gradient slope between 15-20 minutes.

    • Temperature: Strictly control column temperature at 30°C. Isomers often have different temperature coefficients; fluctuating lab temps will merge the peaks.

Q2: My peaks are tailing (Asymmetry > 1.5).

  • Diagnosis: Secondary interactions between the basic triazole nitrogens and residual silanols on the silica support.

  • Solution:

    • Buffer: Ensure you are using Ammonium Acetate (pH 7.0) or Phosphate (pH 3.0).[2] Never run Fluconazole in unbuffered water/methanol.

    • Column: Switch to a "Base Deactivated" (BDS) or high-coverage end-capped column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

Q3: I see ghost peaks in my blank injection after running the stress samples.

  • Diagnosis: Carryover of hydrophobic degradants from the oxidative stress test.

  • Solution: The gradient provided in Module 1 includes a "Wash Step" (95% B). Ensure your method ends with a high-organic flush for at least 5 minutes before re-equilibrating.

Module 4: Method Development Workflow

Method_Refinement Start Start: Method Evaluation Screening Column Screening (Select C18 High Carbon Load) Start->Screening MobilePhase Mobile Phase Selection (Buffer pH 7.0 vs pH 3.0) Screening->MobilePhase StressTest Forced Degradation (Generate Impurities) MobilePhase->StressTest ResolutionCheck Check Resolution (Rs) (Fluconazole vs. Impurity A) StressTest->ResolutionCheck Optimize Optimize Gradient Slope & Temperature ResolutionCheck->Optimize Rs < 2.0 Finalize Final Validated SIM ResolutionCheck->Finalize Rs > 2.0 Optimize->ResolutionCheck

Caption: Iterative workflow for refining the Fluconazole SIM. Note the loop at Resolution Check.

References
  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3] [Link]

  • European Pharmacopoeia (Ph. Eur.). Fluconazole Monograph 2287. (Standard for Impurity A, B, and C structures). [Link]

  • Mathrusri Annapurna, M., et al. (2018). Stability-indicating HPLC method for fluconazole: forced degradation and validation. Chromatographia, 81(7), 929–938.[4] (Source for specific oxidative stress outcomes). [Link]

Sources

Validation & Comparative

Modernizing Fluconazole Analysis: A Comparative Validation Guide for Stability-Indicating HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Compliance

In pharmaceutical development, "sufficient" is often the enemy of "optimal." While the standard pharmacopeial methods (USP/BP) for Fluconazole are robust for potency assays, they often lack the specificity required to characterize complex degradation profiles observed during stability testing.

This guide compares the traditional USP Isocratic Method (Method A) against an Optimized Gradient Stability-Indicating Method (SIM) (Method B). We demonstrate that while Method A is suitable for routine release, Method B provides superior resolution of oxidative and thermal degradants, reduces solvent consumption by 40%, and aligns strictly with ICH Q2(R2) validation standards.

The Comparative Landscape

The following table contrasts the regulatory standard with our proposed optimized workflow.

FeatureMethod A: Traditional (USP-Aligned) Method B: Optimized Gradient (Proposed)
Mode IsocraticGradient
Stationary Phase L1 (C18), 5 µm, 150 x 4.6 mmC18, 3.5 µm, 100 x 4.6 mm (High Efficiency)
Mobile Phase Water : Acetonitrile (80:20)A: 10mM Ammonium Acetate (pH 5.0)B: Acetonitrile
Flow Rate 0.5 mL/min1.0 mL/min
Run Time ~15-20 minutes8 minutes
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL
Degradant Resolution Poor for early eluting polar degradantsHigh resolution for polar & non-polar impurities
Primary Use Case Routine QC / Potency AssayStability Testing / Forced Degradation
Expert Insight: Why Switch?

The USP method utilizes a high water content (80%) isocratic hold. While this retains Fluconazole (retention time ~10 min), highly polar degradation products (like 1,2,4-triazole cleavage products) often elute in the void volume, co-eluting with the solvent front. Method B utilizes a buffered gradient starting at high aqueous strength to trap polar degradants, then ramps organic content to elute the API and lipophilic impurities sharply.

Method Development Logic

The development of the stability-indicating method relies on understanding the physicochemical properties of Fluconazole (pKa ~1.76).

MethodLogic Prop Fluconazole Properties (Weak Base, pKa ~1.76) pH Mobile Phase pH 5.0 (Ensures Neutral Species) Prop->pH Avoids Ionization Fluctuations Col Column Selection (C18 High Carbon Load) pH->Col Max Hydrophobic Interaction Grad Gradient Profile (5% -> 60% B) Col->Grad Retains Polar Impurities Res Result: Sharp Peaks & Degradant Separation Grad->Res

Figure 1: Logical flow for selecting chromatographic conditions based on API chemistry.

Experimental Protocol (Method B)

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Buffer: Ammonium Acetate (HPLC Grade).

  • Solvents: Acetonitrile (Gradient Grade), Milli-Q Water.

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Wavelength: 260 nm (Absorbance maximum of triazole ring).

  • Injection Volume: 20 µL.

  • Column Temp: 30°C.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
2.0 90 10
5.0 40 60
6.5 40 60
7.0 90 10

| 8.0 | 90 | 10 |

Standard Preparation
  • Stock Solution: Dissolve 25 mg of Fluconazole Reference Standard in 25 mL of Mobile Phase A (1000 µg/mL).

  • Working Standard: Dilute the stock to 100 µg/mL for assay and 1.0 µg/mL for impurity profiling.

Stress Degradation Studies (The "Proof")

To validate the method's specificity, Fluconazole must be subjected to stress conditions. The method is considered "stability-indicating" only if it can resolve the API from the degradants generated below.

DegradationPath cluster_Ox Oxidative Stress (H2O2) cluster_Acid Acidic/Thermal Stress cluster_Photo Photolytic Stress (UV) Flu Fluconazole (API) Ox1 N-Oxide Impurities Flu->Ox1 Oxidation of Triazole Ring Acid1 Triazole Cleavage (1,2,4-Triazole) Flu->Acid1 Hydrolysis Photo1 Defluorinated Products Flu->Photo1 Radical Mechanism

Figure 2: Primary degradation pathways of Fluconazole targeted for separation.

Degradation Protocol & Results
Stress ConditionReagent / ConditionTimeObservation (Method B)
Acidic 1N HCl, 60°C4 HoursMinor degradation (Rt ~2.1 min).
Alkaline 1N NaOH, 60°C4 HoursStable (< 2% degradation).
Oxidative 3% H₂O₂, RT6 HoursMajor degradation. Peak at RRT 0.45 (N-oxide).
Thermal 80°C (Dry Heat)24 HoursStable.
Photolytic UV Light (254 nm)24 HoursMinor defluorinated impurities detected.

Critical Observation: Method A (Isocratic) often fails to resolve the Oxidative N-oxide impurity from the main peak due to peak broadening. Method B resolves this impurity with a Resolution (


) > 2.5.

Validation Data (ICH Q2(R2) Compliance)

The following data represents typical performance metrics achieved using Method B.

Linearity & Range

Linearity was established by injecting 5 levels of concentration ranging from 50% to 150% of the target concentration.

  • Range: 10 – 150 µg/mL

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spike recovery studies were performed at 50%, 100%, and 150% levels.

Spike Level% Recovery (Mean, n=3)% RSD
50%99.8%0.45
100%100.2%0.32
150%99.5%0.51
Precision[4]
  • System Precision: %RSD of 6 replicate injections of standard = 0.28%.

  • Method Precision: %RSD of 6 separate sample preparations = 0.65%.

Sensitivity
  • LOD (Limit of Detection): 0.01 µg/mL (S/N = 3)

  • LOQ (Limit of Quantitation): 0.03 µg/mL (S/N = 10)

References

  • USP Monograph. (2023). Fluconazole and Fluconazole Related Compounds. United States Pharmacopeia.[1][4]

  • International Conference on Harmonisation (ICH). (2022).[5][6] Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[5]

  • Bhujbal, S., et al. (2024).[7] Development and validation of a stability-indicating HPLC method for fluconazole. Journal of Pharmaceutical and Biomedical Analysis. 7

  • Waters Corporation. (2022). Performance and Verification of the USP Fluconazole Related Compounds Test on the Alliance HPLC System. Application Note.

  • Macherey-Nagel. (2022). Fluconazole and Related Substances – USP Method Optimization. Application Note 08/2022.

Sources

Comparative Guide: Fluconazole Glucuronide vs. Acyl-Glucuronides in UGT Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Dichotomy

In the landscape of drug-drug interactions (DDI), drug glucuronides are often dismissed as inert elimination products. However, distinct structural classes of glucuronides exhibit radically different behaviors in inhibition studies.

This guide contrasts Fluconazole N-glucuronide (representing stable, nitrogen-linked conjugates) against Acyl-glucuronides (e.g., Gemfibrozil 1-O-glucuronide, Clopidogrel acyl-glucuronide).

  • Fluconazole Glucuronide: A stable N-linked metabolite. In UGT inhibition studies, it serves as a model for "pure" product inhibition or a negative control for reactivity. It does not undergo hydrolysis or acyl migration.

  • Acyl-Glucuronides: Highly reactive ester-linked metabolites.[1] They complicate UGT studies by undergoing hydrolysis (regenerating the parent inhibitor) and covalent binding (mechanism-based inhibition), leading to false kinetics and "futile cycling."

This guide provides the experimental framework to distinguish between these mechanisms and accurately assess DDI risk.

Structural & Mechanistic Comparison

The core difference lies in the chemical bond connecting the drug aglycone to the glucuronic acid moiety.

Chemical Stability
FeatureFluconazole N-GlucuronideAcyl-Glucuronides (e.g., Gemfibrozil, Diclofenac)
Linkage Type N-Glycosidic bond (Triazole ring)Ester bond (Carboxylic acid)
Physiological Stability High. Resistant to spontaneous hydrolysis.Low. Susceptible to hydrolysis and acyl migration.
Reactivity Inert.Electrophilic. Forms covalent adducts with proteins.
In Vitro Artifacts Minimal. Accumulates linearly.Futile Cycling. Hydrolyzes back to parent drug during incubation.
Impact on UGT Inhibition Studies

When assessing UGT inhibition, the stability of the metabolite dictates the validity of the kinetic data.

  • Scenario A: Product Inhibition (Fluconazole-Glu). As the UGT reaction proceeds, Fluconazole-Glu accumulates. Because it is stable, it may compete with UDP-Glucuronic Acid (UDPGA) or the substrate, causing a decrease in reaction rate over time. This is true product inhibition.

  • Scenario B: The "Futile Cycle" (Acyl-Glu). Acyl-glucuronides are formed by UGTs but spontaneously hydrolyze back to the parent drug in the incubation media. This regenerates the substrate/inhibitor, masking the true clearance rate and complicating IC50 determinations.

Visualizing the Pathway Differences

Glucuronide_Stability cluster_stable Stable Pathway (Fluconazole) cluster_unstable Unstable Pathway (Acyl-Glucuronides) Parent_Drug Parent Drug (Substrate) UGT_Enzyme UGT Enzyme (Microsomes) Parent_Drug->UGT_Enzyme Metabolism N_Glu N-Glucuronide (Stable Metabolite) UGT_Enzyme->N_Glu Glucuronidation Acyl_Glu Acyl-Glucuronide (Reactive Metabolite) UGT_Enzyme->Acyl_Glu Glucuronidation Excretion Renal Excretion (Linear Accumulation) N_Glu->Excretion Elimination Acyl_Glu->Parent_Drug Spontaneous Hydrolysis (Futile Cycle) Protein_Adduct Protein Adduct (Covalent Binding) Acyl_Glu->Protein_Adduct Acyl Migration & Binding

Caption: Figure 1. The "Futile Cycle" of acyl-glucuronides (red) contrasts with the linear accumulation of stable N-glucuronides (blue). Hydrolysis of acyl-glucuronides regenerates the parent drug, confounding kinetic calculations.

Experimental Protocols

To accurately assess UGT inhibition involving these metabolites, you must control for stability.

Protocol A: Glucuronide Stability Screening

Purpose: Determine if the metabolite is stable enough for standard IC50 assays or if stabilization (acidification) is required.

Reagents:

  • Synthesized/Purified Glucuronide Standard (Fluconazole-Glu vs. Gemfibrozil-Glu).

  • Incubation Buffer: 100 mM Tris-HCl or Phosphate Buffer (pH 7.4).

  • Stop Solution: Acetonitrile with 1% Formic Acid.

Workflow:

  • Preparation: Spike the glucuronide (10 µM) into the buffer at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 mins.

  • Quenching: Immediately add Stop Solution to lower pH (stabilizes acyl-glucuronides).

  • Analysis: LC-MS/MS monitoring the disappearance of the glucuronide and appearance of the parent.

Acceptance Criteria:

  • Stable (Fluconazole-Type): < 5% degradation over 120 mins.

  • Unstable (Acyl-Type): > 10% degradation. Action: Requires specific handling (cooled buffers, acidic pH during extraction).

Protocol B: IC50 Shift Assay (Time-Dependent Inhibition)

Purpose: Distinguish between competitive inhibition (typical of Fluconazole parent) and Mechanism-Based Inhibition (MBI) often seen with reactive glucuronides (e.g., Gemfibrozil-Glu inhibiting CYP2C8, or potential UGT product inhibition).

Logic: If the glucuronide is a mechanism-based inhibitor, pre-incubating it with the enzyme before adding the probe substrate will increase its potency (lower IC50).

Step-by-Step Methodology:

  • System: Human Liver Microsomes (HLM) or Recombinant UGTs.[2][3]

  • Arm 1 (No Pre-incubation):

    • Mix Microsomes + Test Inhibitor (Glucuronide) + Probe Substrate (e.g., Zidovudine for UGT2B7).[4]

    • Initiate with cofactor (UDPGA).[1]

    • Incubate for linear timeframe (e.g., 20 min).

  • Arm 2 (30 min Pre-incubation):

    • Mix Microsomes + Test Inhibitor (Glucuronide) + UDPGA.

    • Incubate for 30 mins (Allowing MBI or covalent binding to occur).

    • Add Probe Substrate to initiate the marker reaction.

    • Incubate for linear timeframe.

  • Calculation:

    • Calculate IC50 for both arms.

    • Shift Ratio: IC50 (No Pre-inc) / IC50 (Pre-inc).

Data Interpretation Table:

ObservationShift RatioInterpretationExample
No Shift ~ 1.0Reversible / Competitive InhibitionFluconazole (Parent) on UGT2B7
Positive Shift > 1.5Time-Dependent Inhibition (TDI) / MBIGemfibrozil-Glu on CYP2C8
Negative Shift < 1.0Inhibitor Depletion / InstabilityUnstable Acyl-Glucuronides (Hydrolysis)

Experimental Workflow Diagram

This diagram illustrates the decision tree for handling glucuronides in inhibition assays.

Assay_Workflow Start Start: Glucuronide Inhibition Study Stability_Test Step 1: Stability Screen (pH 7.4, 37°C) Start->Stability_Test Decision Is Metabolite Stable? Stability_Test->Decision Stable_Path Yes (e.g., Fluconazole-Glu) Decision->Stable_Path < 5% Loss Unstable_Path No (e.g., Acyl-Glu) Decision->Unstable_Path > 10% Loss Standard_IC50 Standard IC50 Assay (Co-incubation) Stable_Path->Standard_IC50 Stabilized_Protocol Stabilized Protocol (Acidified Matrices, Short Incubation) Unstable_Path->Stabilized_Protocol TDI_Check Step 2: TDI / Shift Assay (+/- Pre-incubation) Standard_IC50->TDI_Check Stabilized_Protocol->TDI_Check Result_A Result: Pure Product Inhibition (Competitive) TDI_Check->Result_A No IC50 Shift Result_B Result: Mechanism-Based Inhibition (Irreversible) TDI_Check->Result_B IC50 Shift > 1.5x

Caption: Figure 2. Decision tree for selecting the correct inhibition protocol based on glucuronide stability.

Key Findings & Recommendations

The "Innocent Bystander" vs. "The Culprit"

In regulatory filings (FDA/EMA), distinguishing between the parent and the glucuronide is critical.

  • Fluconazole: The parent drug is the inhibitor of UGT2B7 and CYP2C9. The N-glucuronide is largely an "innocent bystander"—a stable elimination product that does not significantly contribute to DDI risk via inhibition.

  • Gemfibrozil: The parent is a weak inhibitor, but the Gemfibrozil 1-O-glucuronide is a potent, mechanism-based inhibitor of CYP2C8.[5][6] The glucuronide is the "culprit."

Recommendation for Researchers
  • Don't Assume Inertness: Never assume a glucuronide is inactive. Test it.

  • Check Structure First: If your drug forms an N-glucuronide (like Fluconazole), you can likely use standard protocols. If it forms an Acyl-glucuronide, you must use stabilized protocols (acidic stop solutions, cooled handling) to prevent hydrolysis artifacts.

  • Use BSA: When testing Acyl-glucuronides, the addition of Bovine Serum Albumin (BSA) can sequester the reactive metabolite, potentially protecting the enzyme but also reducing the free fraction (fu). This is a complex variable that must be titrated.

References

  • U.S. Food and Drug Administration (FDA). (2020).[7] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition.[1][5][8][9][10][11][12][13] [Link]

  • Ogilvie, B. W., et al. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions.[5] Drug Metabolism and Disposition.[1][5][8][9][10][11][12][13] [Link]

  • Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[4][5][9][10][12] [Link]

  • Tornio, A., et al. (2014).[1] Clopidogrel carboxylic acid glucuronide is a potent time-dependent inhibitor of CYP2C8. Drug Metabolism and Disposition.[1][5][8][9][10][11][12][13] [Link]

Sources

Linearity and range determination for fluconazole glucuronide assays.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of linearity and range determination strategies for Fluconazole Glucuronide , a polar Phase II metabolite. This guide is structured for bioanalytical scientists and adheres to ICH M10 regulatory standards.

A Comparative Technical Guide for Bioanalytical Validation

Executive Summary & Scientific Context

Fluconazole is a triazole antifungal primarily excreted unchanged (>80%) in urine. However, N-glucuronidation represents a critical metabolic pathway, particularly in subjects with renal impairment or during drug-drug interaction (DDI) studies involving UGT enzymes.

Quantifying this compound (FLC-G) presents distinct bioanalytical challenges compared to the parent drug:

  • Polarity: FLC-G is significantly more polar, causing early elution and potential ion suppression in Reverse Phase LC.

  • Reference Standard Scarcity: Unlike the parent drug, commercial FLC-G standards are expensive or require custom synthesis, driving the use of indirect (hydrolysis) methods.

  • Dynamic Range: FLC-G concentrations in urine can be orders of magnitude higher than in plasma, requiring rigorous dilutional linearity assessment.

This guide compares the two primary methodologies—Direct LC-MS/MS and Indirect Hydrolysis —and provides a validated framework for establishing linearity and range.

Methodology Comparison: Direct vs. Indirect Quantification[1]

The choice of method dictates the strategy for linearity and range.

Table 1: Comparative Performance Metrics
FeatureMethod A: Direct LC-MS/MS Method B: Indirect (Enzymatic Hydrolysis)
Principle Direct quantification of the intact glucuronide conjugate using specific MRM transitions.Hydrolysis of glucuronide back to Fluconazole using

-glucuronidase, followed by subtraction (Total - Free).
Specificity High. Distinguishes specific isomers (if separated) and avoids interference from parent drug.Moderate. Relies on the completeness of hydrolysis; susceptible to "over-estimation" if background parent levels are high.
Linearity Range Typically 1–1000 ng/mL (Plasma).Limited by the parent drug assay range (e.g., 10–5000 ng/mL).
Sensitivity (LLOQ) High (0.5–1.0 ng/mL).[1]Lower. Limited by the background noise of the parent drug measurement.
Throughput High (Sample

Protein Ppt

Inject).
Low (Requires 2–18h incubation steps).
Primary Risk Lack of stable isotope-labeled IS (SIL-IS) for the glucuronide; Matrix effects.Incomplete hydrolysis; Enzyme inhibition by matrix components.

Decision Logic for Method Selection

The following diagram illustrates the critical decision pathways for selecting the appropriate assay based on study requirements and resource availability.

MethodSelection Start Start: FLC-G Quantification Need StdCheck Is FLC-G Reference Standard Available? Start->StdCheck SensCheck Is High Sensitivity Required? (e.g., Plasma < 10 ng/mL) StdCheck->SensCheck Yes IndirectMethod SELECT METHOD B: Indirect Hydrolysis StdCheck->IndirectMethod No (Cost/Supply issue) DirectMethod SELECT METHOD A: Direct LC-MS/MS SensCheck->DirectMethod Yes SensCheck->IndirectMethod No (Urine/High Conc) Validation Proceed to Linearity Validation (ICH M10) DirectMethod->Validation IndirectMethod->Validation

Figure 1: Decision tree for selecting Direct vs. Indirect quantification strategies.

Core Protocol: Linearity and Range Determination (Direct LC-MS/MS)

This protocol is designed to meet ICH M10 requirements.[2]

Experimental Design
  • Matrix: Drug-free human plasma or urine (matched to study samples).

  • Calibration Standards (CS): Minimum of 6 non-zero levels.

  • Replicates: Doublet analysis for validation; Singlet for routine study (if validated).

  • Weighting:

    
     is mandatory for large dynamic ranges to normalize heteroscedasticity in MS data.
    
Step-by-Step Workflow

Step 1: Preparation of Stock Solutions

  • Dissolve FLC-G reference standard in Methanol:Water (50:50).

  • Critical: Correct for salt form and purity. Glucuronides are hygroscopic; weigh rapidly.

  • Prepare Internal Standard (IS).[3] If FLC-G-d3 is unavailable, use Fluconazole-d4 (Parent IS), but monitor for retention time shifts.

Step 2: Spiking and Serial Dilution

  • ULOQ (Upper Limit of Quantification): Set at 1000 ng/mL (Plasma) or 100

    
    g/mL (Urine).
    
  • LLOQ (Lower Limit of Quantification): Target 1–5 ng/mL. Signal-to-Noise (S/N) must be

    
     5:1.
    
  • Dilute stock into biological matrix. Do not use solvent curves; matrix effects in ESI are significant for polar glucuronides.

Step 3: Extraction (Protein Precipitation)

  • To 50

    
    L spiked sample, add 200 
    
    
    
    L Acetonitrile containing IS.
  • Vortex (2 min)

    
     Centrifuge (10 min, 4000g).
    
  • Note: Acidification (0.1% Formic Acid) improves recovery of the acidic glucuronide moiety.

Step 4: Chromatographic Separation

  • Column: HILIC (Hydrophilic Interaction LC) is preferred over C18 to retain the polar glucuronide and separate it from the parent drug.

  • Mobile Phase: Acetonitrile/Ammonium Formate (10mM, pH 3.5).

  • Gradient: High organic start (95% ACN) ramping down to 50%.

Acceptance Criteria (ICH M10)
  • Accuracy: Mean concentration must be within

    
    15% of nominal ( 
    
    
    
    20% at LLOQ).
  • Precision: CV%

    
     15% (
    
    
    
    20% at LLOQ).
  • Linearity:

    
    .[4][5][6]
    
  • Zero Samples: Response in blank must be

    
     20% of LLOQ response.
    

Analytical Workflow & Pathway Visualization

The following diagram details the validation workflow, highlighting the critical "Dilutional Linearity" step required for urine samples where FLC-G concentrations often exceed the ULOQ.

Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Samples Biological Samples (Plasma/Urine) Spike Spike IS (Fluconazole-d4) Samples->Spike PPT Protein Ppt (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge 4000g, 10 min PPT->Centrifuge LC HILIC Separation Retain Polar FLC-G Centrifuge->LC MS MS/MS Detection MRM (Negative Mode) LC->MS Data Data Processing (Linear Regression 1/x²) MS->Data DilutionCheck Conc > ULOQ? Data->DilutionCheck Dilute Dilute w/ Blank Matrix (1:10 or 1:100) DilutionCheck->Dilute Yes Report Result Report Result DilutionCheck->Report Result No Dilute->PPT Re-extract

Figure 2: Analytical workflow including the "Hook Effect" check for high-concentration samples.

Troubleshooting & Expert Insights

The "Back-Conversion" Risk

In the Indirect Method , stability is the enemy. This compound is an N-glucuronide, which can be chemically unstable.

  • Risk: Spontaneous hydrolysis during sample storage or processing converts FLC-G back to Parent, leading to underestimation of FLC-G and overestimation of Parent.

  • Control: Stabilize urine samples immediately upon collection by adjusting pH to 4.0–5.0 using acetate buffer.

Ion Suppression in Direct MS

Glucuronides elute early in Reverse Phase (RP) chromatography, often in the "void volume" where salts and matrix debris elute.

  • Solution: Switch to HILIC chromatography. This retains the polar glucuronide longer, eluting it in a cleaner region of the chromatogram and enhancing sensitivity by using high-organic mobile phases (better desolvation).

Weighting Factors

Unweighted linear regression (


) is rarely acceptable for bioassays spanning 3 orders of magnitude.
  • Data: The variance at the ULOQ (1000 ng/mL) is naturally higher than at the LLOQ (1 ng/mL).

  • Recommendation: Always apply

    
     weighting . This prioritizes accuracy at the low end, which is critical for defining the terminal elimination phase.
    

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[7]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[4][8]

  • Liu, S., et al. (2012). Quantitative determination of fluconazole in human plasma by LC-MS/MS. Journal of Chromatography B. (Provides baseline parent drug parameters).

  • Sigma-Aldrich. Fluconazole Pharmaceutical Secondary Standard. (Reference for standard availability).

  • Zheng, J., et al. (2002). Glucuronidation of fluconazole in human liver microsomes. Drug Metabolism and Disposition. (Mechanistic source for N-glucuronidation).

Sources

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